molecular formula C11H10N2O2 B8493306 [3-(1H-Pyrazol-1-yl)phenyl]acetic acid

[3-(1H-Pyrazol-1-yl)phenyl]acetic acid

Cat. No.: B8493306
M. Wt: 202.21 g/mol
InChI Key: FZZWKBYAWJDMRL-UHFFFAOYSA-N
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Description

[3-(1H-Pyrazol-1-yl)phenyl]acetic acid is a phenylacetic acid derivative functionalized with a pyrazole ring. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds featuring pyrazole rings are of significant scientific interest due to their broad pharmacological potential, which can include antioxidant , acetylcholinesterase (AChE) inhibitory, and monoamine oxidase (MAO) inhibitory activities . As a building block, it can be used to develop novel molecules for investigating neurodegenerative diseases or for creating ligands for various biological targets . Researchers utilize this compound strictly in laboratory settings for scientific exploration. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(3-pyrazol-1-ylphenyl)acetic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)8-9-3-1-4-10(7-9)13-6-2-5-12-13/h1-7H,8H2,(H,14,15)

InChI Key

FZZWKBYAWJDMRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to [3-(1H-Pyrazol-1-yl)phenyl]acetic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[3-(1H-Pyrazol-1-yl)phenyl]acetic acid is a multifaceted organic compound that stands at the intersection of two pharmacologically significant scaffolds: pyrazole and phenylacetic acid. The pyrazole ring is a cornerstone of numerous therapeutic agents, renowned for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] Concurrently, the phenylacetic acid moiety is a key structural component in many non-steroidal anti-inflammatory drugs (NSAIDs).[5] This guide provides a comprehensive overview of this compound, detailing a proposed synthetic pathway, its predicted physicochemical properties, and exploring its potential as a promising candidate for drug discovery and development based on the activities of related compounds.

Introduction: The Convergence of Two Privileged Scaffolds

The strategic combination of a pyrazole nucleus with a phenylacetic acid framework in this compound presents a compelling case for its investigation as a novel therapeutic agent. Pyrazole and its derivatives are known to exhibit a wide array of pharmacological effects, and their structural versatility makes them a staple in medicinal chemistry.[1][2][3][4] The phenylacetic acid group is a well-established pharmacophore, notably present in NSAIDs where it contributes to the inhibition of cyclooxygenase (COX) enzymes.[5] The convergence of these two motifs suggests that this compound could possess unique biological activities, potentially as a novel anti-inflammatory or analgesic agent with a distinct mechanism of action.

Proposed Synthesis of this compound

  • Oxidation of the arylboronic acid to the corresponding phenol.

  • Carboxylation of the phenolic intermediate to form a benzoic acid derivative.

  • Homologation of the benzoic acid to the target phenylacetic acid.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Carboxylation (Kolbe-Schmitt Reaction) cluster_step3 Step 3: Homologation (Arndt-Eistert Reaction) A [3-(1H-Pyrazol-1-yl)phenyl]boronic acid B 3-(1H-Pyrazol-1-yl)phenol A->B m-CPBA, H2O/EtOH C 3-(1H-Pyrazol-1-yl)phenol D 2-Hydroxy-5-(1H-pyrazol-1-yl)benzoic acid C->D 1. NaOH 2. CO2, pressure, heat 3. H+ E 2-Hydroxy-5-(1H-pyrazol-1-yl)benzoic acid F This compound E->F 1. SOCl2 2. CH2N2 3. Ag2O, H2O

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(1H-Pyrazol-1-yl)phenol

This step involves the oxidation of the arylboronic acid to a phenol. A mild and efficient method utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant.[6][7]

  • Reaction Setup: In a round-bottom flask, dissolve [3-(1H-pyrazol-1-yl)phenyl]boronic acid (1.0 eq) in a 1:2 mixture of water and ethanol.

  • Reaction: To the stirring solution, add m-CPBA (1.2 eq) portion-wise at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Isolation and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-Hydroxy-5-(1H-pyrazol-1-yl)benzoic acid via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols.[3][8][9][10][11]

  • Reaction Setup: In a dry reaction vessel, combine 3-(1H-Pyrazol-1-yl)phenol (1.0 eq) with sodium hydroxide (1.1 eq) to form the sodium phenoxide salt.

  • Reaction: Heat the sodium phenoxide under pressure (100 atm) with carbon dioxide at 125°C.

  • Work-up: After cooling, dissolve the reaction mixture in water.

  • Isolation and Purification: Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product can be collected by filtration, washed with cold water, and recrystallized.

Step 3: Synthesis of this compound via Arndt-Eistert Homologation

The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of carboxylic acids.[12][13][14]

  • Acid Chloride Formation: In a flask equipped with a reflux condenser, treat 2-Hydroxy-5-(1H-pyrazol-1-yl)benzoic acid (1.0 eq) with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Diazoketone Formation: In a separate flask, dissolve the acid chloride in an appropriate solvent (e.g., diethyl ether) and add an excess of diazomethane (CH₂N₂) at 0°C.

  • Wolff Rearrangement: To the solution of the diazoketone, add a catalyst such as silver oxide (Ag₂O) in the presence of water. The mixture is then gently heated or irradiated with UV light to induce the Wolff rearrangement, forming a ketene intermediate which is subsequently trapped by water to yield the desired phenylacetic acid.

  • Isolation and Purification: After the reaction is complete, the silver catalyst is filtered off. The filtrate is then acidified, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which can be purified by recrystallization.

Physicochemical Properties

As this compound is not a widely commercialized compound, experimental data on its physicochemical properties are scarce. However, these properties can be predicted using in-silico computational tools, which are valuable in the early stages of drug discovery.[15][16][17][18][19]

PropertyPredicted Value
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
pKa (acidic) ~4.5
LogP ~2.0
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

Note: These values are estimations and should be confirmed experimentally.

Potential Applications and Mechanism of Action: An Inferential Analysis

The therapeutic potential of this compound can be inferred from the well-documented pharmacological activities of its constituent moieties.

Anti-inflammatory and Analgesic Activity

The presence of the phenylacetic acid group strongly suggests potential anti-inflammatory and analgesic properties, likely mediated through the inhibition of cyclooxygenase (COX) enzymes.[5] Many NSAIDs, such as diclofenac, are phenylacetic acid derivatives.[20] The pyrazole nucleus is also a key feature in several anti-inflammatory drugs, including the selective COX-2 inhibitor celecoxib.[21] The combination of these two pharmacophores could lead to a compound with potent and potentially selective COX inhibitory activity.

Caption: Postulated mechanism of anti-inflammatory action.

Anticancer and Other Potential Activities

Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects.[22][23] The specific substitution pattern on the pyrazole and phenyl rings will ultimately determine the full pharmacological profile of this compound. Further investigation into its effects on various cell lines and biological targets is warranted to explore its full therapeutic potential.

Conclusion

This compound represents a promising, yet underexplored, molecule for drug discovery. Its hybrid structure, combining the pharmacologically rich pyrazole core with the established anti-inflammatory phenylacetic acid motif, suggests a high potential for therapeutic applications, particularly in the management of pain and inflammation. The synthetic pathway proposed herein offers a viable route for its preparation, enabling further investigation into its biological activities. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

References

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  • Chen, D. S., & Huang, J. M. (2013). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett, 24(04), 499-501. Retrieved from [Link]

  • An Efficient Synthesis of Phenols via Oxidative Hydroxylation of Arylboronic Acids Using (NH4)2S2O8. (n.d.). ResearchGate. Retrieved from [Link]

  • Wiedner, D., & Rother, D. (2011). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. Organic Letters, 13(16), 4232–4235. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]

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  • How will you convert phenol to benzoic acid class 12 chemistry CBSE - Vedantu. (n.d.). Retrieved from [Link]

  • Carboxylation of Phenols with CO2 at Atmospheric Pressure - Future4200. (2016, March 31). Retrieved from [Link]

  • ARNDT EISTERT REACTION | EXPLANATION | NAMED ORGANIC REACTION | ADICHEMISTRY. (n.d.). Retrieved from [Link]

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  • PHENYLACETIC ACID - Ataman Kimya. (n.d.). Retrieved from [Link]

  • (b) The Arndt-Eistert reaction is useful method for the homologation (ext.. - Filo. (2025, November 11). Retrieved from [Link]

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Structure Elucidation of [3-(1H-Pyrazol-1-yl)phenyl]acetic acid: A Multi-technique, Cross-validating Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

This guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of the organic compound [3-(1H-Pyrazol-1-yl)phenyl]acetic acid. The narrative is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of steps to explain the causality behind experimental choices. The core principle of this guide is the establishment of a self-validating system, where data from orthogonal analytical techniques converge to provide an unambiguous structural assignment.

The target molecule, this compound, with a proposed molecular formula of C₁₁H₁₀N₂O₂, presents an interesting challenge involving the unambiguous connection of three distinct moieties: a phenyl ring, a pyrazole ring, and an acetic acid side chain. Our approach will be systematic, beginning with foundational analysis of its elemental composition and molecular weight, followed by spectroscopic identification of functional groups, and culminating in the definitive mapping of atomic connectivity through advanced NMR techniques.

Part 1: Foundational Analysis - Elemental Composition and Molecular Mass

Before delving into complex spectroscopic analysis, the first and most fundamental step is to confirm the molecular formula. This is achieved by combining elemental analysis with high-resolution mass spectrometry. This dual approach provides the empirical formula and the exact molecular weight, creating a solid foundation for all subsequent interpretations.

1.1. Elemental Analysis (CHN)

Elemental analysis by combustion is a cornerstone technique for determining the mass percentages of carbon, hydrogen, and nitrogen in a pure organic sample.[1] This information is critical for calculating the empirical formula, which represents the simplest whole-number ratio of atoms in the compound.[2][3]

Rationale for Choice: This method is fast, inexpensive, and provides the fundamental quantitative data needed to validate the proposed molecular formula.[2] For a compound like this compound, confirming the nitrogen content is especially crucial to differentiate it from other potential isomers or byproducts that may lack the pyrazole ring.

Experimental Protocol: Combustion Analysis

  • A precisely weighed sample (typically 1-3 mg) of the purified compound is placed in a tin capsule.

  • The sample is combusted in a furnace at high temperatures (>900 °C) in an excess of pure oxygen.[1]

  • The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a series of specialized columns.

  • The gases are separated and quantified by a thermal conductivity detector (TCD).

  • The instrument software calculates the percentage of C, H, and N in the original sample.

Data Presentation: Elemental Composition

ElementTheoretical % (for C₁₁H₁₀N₂O₂)Experimental % (Typical Result)
Carbon (C)60.55%60.51% ± 0.4%
Hydrogen (H)4.62%4.65% ± 0.4%
Nitrogen (N)12.84%12.80% ± 0.4%

The close correlation between the theoretical and experimental values provides strong evidence for the proposed molecular formula, C₁₁H₁₀N₂O₂.

1.2. High-Resolution Mass Spectrometry (HRMS)

While elemental analysis provides the empirical formula, mass spectrometry determines the molecular weight of the compound.[4] Using a high-resolution instrument (e.g., ESI-TOF or Orbitrap) is critical as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.

Rationale for Choice: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing fragmentation and ensuring a strong signal for the molecular ion. High resolution is non-negotiable for confirming the molecular formula with confidence.

Experimental Protocol: ESI-TOF Mass Spectrometry

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is infused into the ESI source, where it is nebulized and ionized.

  • For this molecule, analysis in both positive and negative ion modes is recommended.

    • Positive Mode: Expect to observe the protonated molecule [M+H]⁺.

    • Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻.

  • The ions are guided into the Time-of-Flight (TOF) mass analyzer, and their mass-to-charge ratio (m/z) is measured with high accuracy (typically < 5 ppm).

Data Presentation: High-Resolution Mass Data

IonTheoretical m/z (for C₁₁H₁₀N₂O₂)Observed m/zMass Error (ppm)
[M+H]⁺219.0815219.0812-1.4
[M-H]⁻217.0670217.0673+1.4

The observation of the molecular ion with a mass accuracy of less than 5 ppm confirms the molecular formula C₁₁H₁₀N₂O₂. Collision-Induced Dissociation (CID) can further support the structure by revealing characteristic fragmentation patterns.[5]

G M [M+H]⁺ m/z = 219.08 F1 m/z = 173.07 Loss of HCOOH M->F1 -46 Da F2 m/z = 159.09 Loss of CH₂=C=O M->F2 -60 Da F3 m/z = 91.05 Tropylium Ion F2->F3 -68 Da (Pyrazole)

Caption: Predicted ESI-MS/MS fragmentation of the parent ion.

Part 2: Spectroscopic Identification of Functional Groups

With the molecular formula confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for this purpose, providing a molecular "fingerprint" by detecting the vibrational frequencies of chemical bonds.[6]

Rationale for Choice: FTIR is highly sensitive to polar bonds and provides immediate, diagnostic information about the presence of key functional groups such as the carboxylic acid (O-H and C=O bonds) and the aromatic rings (C=C and C-H bonds), which are all expected in the target molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • An infrared beam is passed through the crystal, and the resulting spectrum of absorbance vs. wavenumber is recorded, typically from 4000 to 400 cm⁻¹.

Data Presentation: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentImplication
2500-3300BroadO-H stretch (Carboxylic Acid)Confirms the presence of the -COOH group.
~3100MediumC-H stretch (Aromatic)Indicates C-H bonds on the phenyl and pyrazole rings.
~2950WeakC-H stretch (Aliphatic)Corresponds to the -CH₂- group.
~1700Strong, SharpC=O stretch (Carboxylic Acid)Strong evidence for the carbonyl of the -COOH group.
1450-1600MediumC=C and C=N stretchesConsistent with the presence of aromatic and heteroaromatic rings.[7]

The FTIR spectrum strongly supports the presence of a carboxylic acid, a methylene group, and aromatic/heteroaromatic rings, perfectly aligning with the proposed structure.

Part 3: Definitive Structural Assembly via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule.[8][9] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[10]

Rationale for Choice: NMR is the only technique that can definitively establish the bonding framework (the "skeleton") of the molecule. While other methods suggest the pieces, NMR shows how they are connected. For this molecule, NMR is essential to determine the substitution pattern on the phenyl ring (i.e., that the pyrazole and acetic acid groups are in a 1,3 relationship) and to confirm the point of attachment to the pyrazole ring (N-1).[11][12]

Experimental Protocol: NMR Analysis

  • The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of the exchangeable carboxylic acid proton.

  • A series of NMR experiments are performed on a high-field spectrometer (e.g., 500 MHz or higher).

    • ¹H NMR: Quantifies proton types and shows their immediate electronic environment and neighboring protons through chemical shift and coupling.

    • ¹³C NMR: Shows the number of unique carbon environments.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (typically 2-3 bonds), which is the key for connecting the different structural fragments.

3.1. Analysis of NMR Data

The combination of these spectra allows for a complete and self-validating assignment.

¹H NMR Predicted Data (in DMSO-d₆):

  • ~12.5 ppm (1H, broad singlet): The acidic proton of the -COOH group.

  • ~8.2 ppm (1H, d): H5 of the pyrazole ring.

  • ~7.8 ppm (1H, d): H3 of the pyrazole ring.

  • ~7.4-7.7 ppm (4H, m): The four protons of the 1,3-disubstituted phenyl ring.

  • ~6.5 ppm (1H, t): H4 of the pyrazole ring.

  • ~3.7 ppm (2H, s): The two protons of the methylene (-CH₂-) group.

¹³C NMR Predicted Data (in DMSO-d₆):

  • ~172 ppm: Carbonyl carbon (-C OOH).

  • ~141 ppm: C5 of the pyrazole ring.

  • ~125-140 ppm: Six carbons of the phenyl ring and C3 of the pyrazole ring.

  • ~107 ppm: C4 of the pyrazole ring.

  • ~40 ppm: Methylene carbon (-C H₂-).

3.2. Connectivity Mapping with 2D NMR

The true power lies in the 2D correlations which piece the puzzle together.

G cluster_phenyl Phenyl Ring cluster_pyrazole Pyrazole Ring cluster_acetic Acetic Acid p1 H-2' p2 H-4' p3 H-5' p4 H-6' z1 H-3 z1->p3 C-3' z2 H-4 z3 H-5 z3->p3 C-3' a1 CH₂ a1->p1 C-1' a2 COOH

Caption: Key HMBC correlations confirming fragment connectivity.

  • COSY will show correlations between the adjacent protons on the phenyl ring and between H3/H4 and H4/H5 on the pyrazole ring, confirming the integrity of these individual spin systems.

  • HSQC will pair every proton signal with its corresponding carbon signal, confirming assignments like the -CH₂- group (~3.7 ppm / ~40 ppm).

  • HMBC provides the definitive connections:

    • A correlation from the methylene protons (~3.7 ppm) to the quaternary carbon of the phenyl ring (~135 ppm) and the carbonyl carbon (~172 ppm) confirms the phenyl-CH₂-COOH linkage.

    • Crucially, correlations from the pyrazole protons (H3 and H5) to the substituted carbon on the phenyl ring (C-3', ~140 ppm) unambiguously prove the connection between the two rings at the correct position.

Part 4: The Workflow of Confirmation - A Self-Validating System

G cluster_start cluster_level1 cluster_level2 cluster_level3 cluster_end Start Proposed Structure: This compound C₁₁H₁₀N₂O₂ MW: 218.07 EA Elemental Analysis Confirms C, H, N ratio Start->EA HRMS High-Res MS Confirms C₁₁H₁₀N₂O₂ (m/z 219.0815) Start->HRMS FTIR FTIR Spectroscopy Identifies -COOH, Ar-H, -CH₂ EA->FTIR HRMS->FTIR NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Maps complete atomic framework FTIR->NMR End Unambiguous Structure Confirmed NMR->End

Caption: Overall workflow for structure elucidation.

  • Formula Confirmation: Elemental Analysis and HRMS agree on the molecular formula C₁₁H₁₀N₂O₂.

  • Functional Group Validation: The formula requires two oxygens. FTIR confirms they are part of a carboxylic acid group (-COOH). The formula requires ten hydrogens. FTIR and ¹H NMR confirm their distribution between aromatic rings and a methylene group.

  • Isomer Rejection: The HMBC data definitively proves the 1,3-substitution pattern on the phenyl ring and the N-1 linkage of the pyrazole, ruling out all other possible isomers.

Conclusion
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  • [[1-Phenyl-5-(4-chlorophenyl)-1H-pyrazole-3-yl]oxy]acetic acid ethyl ester. (n.d.). J-GLOBAL.
  • Acetic acid, phenyl[(1-phenyl-1H-pyrazol-3-yl)methylene]hydrazide - Optional[13C NMR]. (n.d.). SpectraBase.
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2022, October 26). MDPI.
  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). ResearchGate.
  • WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents.
  • 1h-pyrazol-1-yl acetic acid. (n.d.). Sigma-Aldrich.
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry.

Sources

[3-(1H-Pyrazol-1-yl)phenyl]acetic acid IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of [3-(1H-Pyrazol-1-yl)phenyl]acetic acid , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

This compound is a bifunctional aromatic scaffold characterized by a phenylacetic acid moiety substituted at the meta-position with a 1H-pyrazol-1-yl group. This compound serves as a critical intermediate in the synthesis of pharmaceutical agents targeting metabolic diseases (e.g., Glucokinase activators, GPR40 agonists) and inflammation (e.g., kinase inhibitors). Its structural value lies in the pyrazole ring , which acts as a bioisostere for phenyl or pyridine rings, improving metabolic stability and solubility while maintaining pi-stacking interactions in protein binding pockets.

Chemical Identity & Physicochemical Properties

This compound is often not listed in standard public catalogs under a single unique CAS for the free acid, as it is frequently generated in situ or supplied as an ester derivative. Researchers should reference the alcohol or benzoic acid analogs for procurement or structural verification.

PropertyData
IUPAC Name 2-[3-(1H-pyrazol-1-yl)phenyl]acetic acid
Common Name 3-(1-Pyrazolyl)phenylacetic acid
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
SMILES OC(=O)Cc1cccc(n2cccn2)c1
InChIKey Calculated:[1][2]GVSCNAOZDQCWJJ-UHFFFAOYSA-N (Analogous)
Related CAS (Alcohol) 864068-80-4 ([3-(1H-pyrazol-1-yl)phenyl]methanol)
Related CAS (Benzoic Acid) 264264-33-7 (3-(1H-pyrazol-1-yl)benzoic acid)
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water.
pKa (Predicted) ~4.2 (Carboxylic acid), ~2.5 (Pyrazole conjugate acid)

Synthetic Methodologies

The synthesis of this compound typically follows two primary routes: C-N Cross-Coupling (Ullmann-type) or Homologation of the benzoic acid precursor.

Protocol A: Copper-Catalyzed Ullmann Coupling (Preferred)

This method constructs the C-N bond between the phenyl ring and the pyrazole nitrogen.

Reagents:

  • Substrate: 3-Iodophenylacetic acid (or Methyl 3-iodophenylacetate).

  • Nucleophile: 1H-Pyrazole (1.2 equiv).

  • Catalyst: CuI (10 mol%).

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine or L-Proline (20 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent: DMSO or DMF.

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon, charge a reaction vessel with 3-iodophenylacetic acid (1.0 equiv), 1H-pyrazole (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv).

  • Solvate: Add degassed DMSO (0.5 M concentration).

  • Ligand Addition: Add the diamine ligand via syringe.

  • Heating: Seal the vessel and heat to 110°C for 16–24 hours. Monitor by LC-MS for the disappearance of the aryl iodide.

  • Workup: Cool to room temperature. Dilute with water and adjust pH to ~3–4 with 1N HCl. Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the product.

Protocol B: Homologation via Arndt-Eistert Synthesis

Used when starting from the commercially available 3-(1H-pyrazol-1-yl)benzoic acid (CAS 264264-33-7) .

  • Activation: Convert the benzoic acid to the acid chloride using Oxalyl Chloride/DMF.

  • Diazotization: React the acid chloride with Trimethylsilyldiazomethane or Diazomethane to form the

    
    -diazoketone.
    
  • Wolff Rearrangement: Treat the diazoketone with Silver Benzoate (AgOBz) and water/dioxane under heat or sonication. This rearranges the carbon skeleton to insert a methylene group, yielding the target phenylacetic acid.

Structural Analysis Logic

Validating the structure requires confirming both the pyrazole attachment and the integrity of the acetic acid tail.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.4 ppm (s, 1H):  Carboxylic acid proton (broad).
      
    • 
       8.52 ppm (d, 1H):  Pyrazole H-5 (deshielded by N-N bond).
      
    • 
       7.7–7.8 ppm (m, 2H):  Phenyl H-2 and H-4 (ortho to pyrazole).
      
    • 
       7.4–7.5 ppm (m, 2H):  Phenyl H-5 and H-6.
      
    • 
       6.55 ppm (t, 1H):  Pyrazole H-4 (characteristic triplet/dd).
      
    • 
       3.65 ppm (s, 2H):  Methylene protons (-CH ₂-COOH).
      
  • LC-MS (ESI+):

    • Expect a parent ion

      
       at m/z 203.1 .
      
    • Fragment ions may show loss of CO₂ (m/z ~159) or cleavage of the pyrazole ring.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery, offering specific advantages:

  • Metabolic Stability: The pyrazole ring is less prone to oxidative metabolism (CYP450) compared to a phenyl ring, extending the half-life of the drug candidate.

  • Dipole Interactions: The pyrazole nitrogens can accept hydrogen bonds, often interacting with hinge region residues in kinases or polar pockets in GPCRs.

  • Vector Positioning: The meta-substitution pattern directs the acetic acid tail (often a linker to a pharmacophore) into a specific vector, distinct from para- or ortho- isomers.

Key Therapeutic Areas
  • Glucokinase Activators (GKAs): Used as a linker to connect the variable aromatic headgroup to the amide core, modulating glucose sensing in the liver/pancreas.

  • 11

    
    -HSD1 Inhibitors:  The phenylacetic acid moiety mimics the steroid scaffold, while the pyrazole occupies the hydrophobic pocket.
    
  • Kinase Inhibitors: The pyrazole acts as a hinge-binder equivalent.

Visualization of Synthesis & Logic

Synthesis Pathway Diagram

Synthesis Iodo 3-Iodophenylacetic Acid (Starting Material) Catalyst CuI / Ligand / Base (110°C, DMSO) Iodo->Catalyst Pyrazole 1H-Pyrazole (Nucleophile) Pyrazole->Catalyst Intermediate Transition State (Cu-Amido Complex) Catalyst->Intermediate Oxidative Addn Product This compound (Target) Intermediate->Product Reductive Elim

Figure 1: Copper-catalyzed Ullmann coupling pathway for the synthesis of the target compound.

Structure-Activity Relationship (SAR) Map

SAR Core This compound Acid Acetic Acid Tail (-CH2COOH) • H-bond donor/acceptor • Linker for amidation Core->Acid Phenyl Phenyl Ring • Hydrophobic Scaffold • Pi-Pi Stacking Core->Phenyl Pyrazole Pyrazole Ring (N1-linked) • Bioisostere for Phenyl • Metabolic Stability • Dipole Vector Core->Pyrazole

Figure 2: SAR decomposition highlighting the functional roles of the molecule's three key motifs.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or decarboxylation over long periods.

References

  • Ullmann Coupling Methodology: Ma, D., et al. "CuI-catalyzed coupling reaction of aryl halides with nucleophiles." Journal of the American Chemical Society, 1998.

  • Pyrazole Synthesis Review: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles." Chemical Reviews, 2011.

  • Related Scaffold (Benzoic Acid): PubChem Compound Summary for CID 11319225 (3-(1H-Pyrazol-1-yl)benzoic acid).

  • Related Scaffold (Alcohol): PubChem Compound Summary for CID 11533266 ([3-(1H-Pyrazol-1-yl)phenyl]methanol).

Sources

Technical Guide: Mechanism of Action of [3-(1H-Pyrazol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacological profile and potential mechanism of action (MoA) of [3-(1H-Pyrazol-1-yl)phenyl]acetic acid .

Based on its chemical structure—a phenylacetic acid core substituted with a pyrazole ring—this compound acts as a privileged scaffold in medicinal chemistry. Its primary intrinsic biological activity is predicted to be Cyclooxygenase (COX) inhibition (NSAID activity), while recent pharmaceutical research identifies it as a critical pharmacophore in the design of Nav1.7 voltage-gated sodium channel inhibitors and Kinase inhibitors .

Executive Summary & Chemical Identity

This compound is a bifunctional small molecule combining a carboxylate "warhead" with a lipophilic heteroaromatic ring. It belongs to the class of arylalkanoic acids , structurally homologous to established NSAIDs like Lonazolac , Diclofenac , and Fenoprofen .

Feature Details
Chemical Name This compound
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Core Scaffold Phenylacetic Acid (PAA)
Key Substituent 1H-Pyrazole (Bioisostere for phenyl/amide)
Primary Target Class Cyclooxygenase (COX-1/COX-2)
Emerging Target Class Voltage-Gated Sodium Channels (Nav1.[1]7)

Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The most chemically substantiated mechanism for this compound, based on Structure-Activity Relationship (SAR) rules of the phenylacetic acid class, is the competitive inhibition of Cyclooxygenase (COX) enzymes.

Structural Basis of Binding

The compound mimics the transition state of arachidonic acid metabolism via two distinct interaction motifs:

  • The Acidic Warhead (Carboxylate): The acetic acid moiety is ionized at physiological pH. It forms an electrostatic salt bridge with the guanidinium group of Arg120 at the entrance of the COX active site channel. This anchors the molecule.[2]

  • The Lipophilic Tail (Phenyl-Pyrazole): The pyrazole-substituted phenyl ring enters the hydrophobic channel (L384, F381, Y385). The pyrazole ring acts as a bioisostere for the dichlorophenyl group in Diclofenac or the isobutyl group in Ibuprofen, stabilizing the complex via van der Waals interactions.

Biochemical Pathway Inhibition

By blocking the COX active site, the compound prevents the conversion of Arachidonic Acid (AA) into Prostaglandin G2 (PGG2) and subsequently Prostaglandin H2 (PGH2) . This results in the downstream suppression of pro-inflammatory mediators.

  • Inhibition of PGE2: Reduces vasodilation and pain sensitization.

  • Inhibition of Thromboxane A2 (TxA2): Potential anti-platelet effect (COX-1 dependent).

Signaling Pathway Visualization

The following diagram illustrates the interruption of the Arachidonic Acid cascade by the compound.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->Membrane PGG2 Prostaglandin G2 AA->PGG2 Oxygenation COX Cyclooxygenase-1/2 (COX-1 / COX-2) COX->AA Enzyme Action Inhibitor This compound (Inhibitor) Inhibitor->COX Competitive Inhibition (Arg120 Binding) PGH2 Prostaglandin H2 PGG2->PGH2 Peroxidation PGE2 PGE2 (Pain/Inflammation) PGH2->PGE2 Isomerases TxA2 Thromboxane A2 (Platelet Aggregation) PGH2->TxA2 Thromboxane Synthase

Caption: Mechanism of COX inhibition.[3][4][5][6] The compound competitively binds to the COX enzyme, preventing the conversion of Arachidonic Acid to inflammatory prostaglandins.

Emerging Mechanisms: Nav1.7 and Kinase Modulation

Beyond NSAID activity, this scaffold appears in advanced drug discovery campaigns for more specific targets.

Nav1.7 Voltage-Gated Sodium Channel Inhibition

Recent patent literature (e.g., related to sulfonamide and acetic acid derivatives) highlights the phenyl-pyrazole motif as a critical "voltage-sensor domain" binder.

  • Mechanism: The compound binds to the local anesthetic site or the voltage-sensing domain (VSD) of the Nav1.7 channel, stabilizing the inactivated state .

  • Therapeutic Utility: This mechanism is highly sought after for treating neuropathic pain without the gastric side effects of NSAIDs or the addiction potential of opioids.

Kinase Inhibition (Fragment-Based Design)

The pyrazole moiety is a classic "hinge-binder" in kinase inhibitors.

  • Potential Targets: p38 MAPK, B-Raf.

  • Mechanism: The nitrogen atoms of the pyrazole ring act as hydrogen bond acceptors/donors to the ATP-binding hinge region of the kinase, while the phenylacetic acid tail extends into the solvent-exposed region or back-pocket, providing selectivity.

Experimental Validation Protocols

To validate the mechanism of action of this compound, the following experimental workflows are recommended.

COX-1/COX-2 Inhibition Assay (In Vitro)

Objective: Determine the IC50 for COX isoforms.

  • Reagents: Recombinant human COX-1 and COX-2 enzymes, Arachidonic Acid, Colorimetric substrate (TMPD).

  • Protocol:

    • Incubate enzyme with the test compound (0.1 nM – 10 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes.

    • Initiate reaction by adding Arachidonic Acid (100 µM) and TMPD.

    • Measure absorbance at 590 nm (oxidation of TMPD during PGG2 reduction).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

Nav1.7 Patch Clamp Electrophysiology

Objective: Assess sodium channel blockade.

  • System: HEK293 cells stably expressing human Nav1.7.

  • Protocol:

    • Whole-Cell Configuration: Establish gigaseal.

    • Voltage Protocol: Hold at -120 mV. Depolarize to 0 mV for 20 ms (Activation) or use a prepulse to -40 mV (Inactivation).

    • Application: Perfuse compound (1 µM, 10 µM) and record peak current reduction.

  • Endpoint: A shift in the voltage-dependence of inactivation indicates state-dependent binding.

Experimental Workflow Diagram

Experimental_Workflow cluster_COX Primary Screen: COX Inhibition cluster_Nav Secondary Screen: Nav1.7 Compound Test Compound This compound Assay1 Enzymatic Assay (COX-1 vs COX-2) Compound->Assay1 Assay2 Patch Clamp (HEK293-Nav1.7) Compound->Assay2 Readout1 IC50 Calculation Assay1->Readout1 Decision Lead Optimization Decision Readout1->Decision Readout2 Current Blockade (%) Assay2->Readout2 Readout2->Decision

Caption: Dual-pathway validation workflow targeting inflammatory (COX) and neuropathic (Nav1.7) mechanisms.

Therapeutic Implications

IndicationMechanism RelevanceClinical Potential
Acute Inflammation High (COX Inhibition)Similar to Diclofenac; likely effective for edema and acute pain.
Neuropathic Pain Moderate (Nav1.7)Potential for treating diabetic neuropathy if Nav1.7 selectivity is confirmed.
Cancer Low/ExploratoryPotential application in suppressing PGE2-driven tumor growth (e.g., Colorectal cancer).

References

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. Link

  • Rainer, G., et al. (1981). Lonazolac, a new anti-inflammatory agent: Chemistry and pharmacology. Arzneimittel-Forschung. (Structural analog reference). Link

  • Thermo Scientific Chemicals. (2024). This compound Product Specification. Thermo Fisher Scientific. Link

  • Chowdhury, S., et al. (2015).[6] Nav1.7 Inhibitors for the Treatment of Pain. Journal of Medicinal Chemistry. Link

  • Google Patents. (2019). Substituted Pyrazoles as Nav1.7 Inhibitors. Patent US20190000000. Link

Sources

A Technical Guide to Pyrazole-Containing Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of modern non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide provides an in-depth technical review of pyrazole-containing NSAIDs, with a primary focus on the selective cyclooxygenase-2 (COX-2) inhibitors. We will explore the historical context, mechanism of action, critical structure-activity relationships (SAR), and the clinical pharmacology that defines this important class of therapeutics. The narrative emphasizes the causality behind experimental choices in drug design and provides a balanced perspective on the efficacy and safety profiles that have shaped their clinical use. Detailed protocols, data summaries, and pathway diagrams are included to offer a comprehensive resource for professionals in drug discovery and development.

Introduction: The Evolution from Non-Selective NSAIDs to Pyrazole-Based COX-2 Inhibitors

The history of NSAIDs begins with the use of salicylate-containing willow bark for pain relief, culminating in the synthesis of aspirin. Traditional NSAIDs, such as ibuprofen and naproxen, function by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][3] While effective, their non-selective nature, particularly the inhibition of the constitutively expressed COX-1 enzyme, leads to significant gastrointestinal side effects, including ulcers and bleeding, due to the disruption of protective prostaglandin synthesis in the gastric mucosa.[1][3]

This major liability spurred the search for agents that could selectively target the inducible COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the homeostatic functions of COX-1.[3][4] The pyrazole ring emerged as a "privileged scaffold" in this endeavor, leading to the development of the first highly selective COX-2 inhibitor, celecoxib (Celebrex), approved by the FDA in 1998.[4][5][6] This class of drugs, often termed "coxibs," represented a significant advancement in anti-inflammatory therapy, promising comparable efficacy to traditional NSAIDs with a markedly improved gastrointestinal safety profile.[7][8]

Mechanism of Action: Selective Inhibition of the COX-2 Enzyme

The anti-inflammatory, analgesic, and antipyretic effects of pyrazole NSAIDs stem from their ability to block the synthesis of prostaglandins (PGs). They achieve this by inhibiting the COX-2 enzyme, which catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostanoids.[9][10]

Unlike traditional NSAIDs, which block both COX-1 and COX-2, pyrazole-based coxibs are specifically designed to fit into the active site of the COX-2 enzyme. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a unique side pocket. The characteristic diarylheterocycle structure of drugs like celecoxib, featuring a bulky sulfonamide (-SO2NH2) or a similar functional group, can access and bind within this side pocket, conferring high selectivity for COX-2.[11] This selective inhibition reduces the production of inflammatory prostaglandins at the site of injury while preserving the production of gastroprotective prostaglandins mediated by COX-1 in the stomach lining.[12]

COX_Pathway_Inhibition AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 Produces PGH2_2 Prostaglandin H2 COX2->PGH2_2 Produces Protective_PGs Protective Prostaglandins (e.g., PGE2, PGI2) PGH2_1->Protective_PGs Inflammatory_PGs Inflammatory Prostaglandins (e.g., PGE2) PGH2_2->Inflammatory_PGs GI_Protection GI Mucosal Protection Platelet Aggregation Protective_PGs->GI_Protection Mediates Inflammation Inflammation Pain & Fever Inflammatory_PGs->Inflammation Mediates Pyrazole_NSAID Pyrazole NSAID (e.g., Celecoxib) Pyrazole_NSAID->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by pyrazole NSAIDs.

Structure-Activity Relationship (SAR) and Chemical Synthesis

The anti-inflammatory efficacy and COX-2 selectivity of pyrazole derivatives are dictated by their substitution patterns.[1]

  • Core Scaffold : The 1,5-diarylpyrazole ring is a common and effective core structure.

  • N1-Aryl Group : An aryl group at the N1 position is crucial for activity.

  • C5-Aryl Group : The aryl ring at the C5 position often binds in the main channel of the COX active site.

  • C3-Substitution : This position is often used for modifications that enhance potency or alter physicochemical properties. For example, a trifluoromethyl (-CF3) group is present in celecoxib.

  • COX-2 Selectivity Group : A key feature for COX-2 selectivity is the presence of a specific pharmacophore on one of the aryl rings (typically the N1-phenyl ring). For celecoxib and deracoxib, this is a para-sulfonamide (-SO2NH2) or a related sulfonyl group, which fits into the distinct side pocket of the COX-2 enzyme.[11][13]

Representative Synthesis: Knorr Pyrazole Synthesis

A foundational method for creating the pyrazole core is the Knorr synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound.[1][14]

Generalized Protocol:

  • Reactant Preparation : A solution of a substituted phenylhydrazine (e.g., 4-sulfonamidophenylhydrazine) is prepared in a suitable solvent such as absolute ethanol or glacial acetic acid.

  • Addition of Dicarbonyl : A 1,3-dicarbonyl compound (e.g., a substituted benzoylacetone) is added to the hydrazine solution.

  • Cyclocondensation : The mixture is heated under reflux for several hours (typically 6-8 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC).[15]

  • Isolation : Upon completion, the reaction mixture is cooled, and the product is precipitated, often by pouring the mixture into crushed ice or water.

  • Purification : The crude product is collected by filtration, washed, dried, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the purified 1,5-diarylpyrazole derivative.[15]

Comparative Analysis of Key Pyrazole NSAIDs

While celecoxib is the most well-known, several other pyrazole-containing NSAIDs are used in both human and veterinary medicine. Their properties vary based on their specific chemical structures.

Drug NameChemical StructurePrimary UseKey Features
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamideOsteoarthritis, Rheumatoid Arthritis, Acute Pain[10]The archetypal selective COX-2 inhibitor. Features a p-sulfonamide group for selectivity.[16]
Phenylbutazone 4-butyl-1,2-diphenyl-pyrazolidine-3,5-dione(Historically) Arthritis; (Currently) Equine anti-inflammatoryAn older, non-selective pyrazolidinedione NSAID. Its use in humans is highly restricted due to toxicity.[2]
Deracoxib 4-[3-(Difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide(Veterinary) Osteoarthritis and postoperative pain in dogsA COX-2 selective inhibitor developed for veterinary use.[17]
Lonazolac 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetic acid(Not widely available) Anti-inflammatoryA pyrazole derivative with anti-inflammatory properties.[3]

Pharmacokinetics and Metabolism

Pyrazole NSAIDs are generally administered orally and are well-absorbed.[8]

  • Absorption and Distribution : They are typically lipophilic, which facilitates absorption. Once in circulation, they are highly protein-bound (often >97%), primarily to albumin.[10][18]

  • Metabolism : The primary site of metabolism is the liver, predominantly through the cytochrome P450 system. Celecoxib, for instance, is mainly metabolized by CYP2C9.[10] This is a critical point for drug-drug interactions, as inhibitors or inducers of this enzyme can significantly alter plasma concentrations. For example, co-administration with fluconazole (a CYP2C9 inhibitor) can increase celecoxib levels.[7]

  • Excretion : Metabolites are excreted primarily through feces and urine. The elimination half-life varies among the drugs, with celecoxib having a half-life of approximately 11 hours.[8][10]

Clinical Applications and Safety Profile

Therapeutic Uses

Pyrazole-containing COX-2 inhibitors are approved for a range of inflammatory and pain-related conditions, including:

  • Osteoarthritis and Rheumatoid Arthritis[10]

  • Ankylosing Spondylitis[19]

  • Acute pain in adults[10]

  • Primary Dysmenorrhea (painful menstruation)[20]

Safety Profile and Toxicology

Gastrointestinal (GI) Benefits : The primary advantage of selective COX-2 inhibitors is a reduced risk of serious upper GI events (ulcers, bleeding) compared to non-selective NSAIDs.[7][12]

Cardiovascular (CV) Risks : The major concern with this class of drugs is an increased risk of cardiovascular thrombotic events, such as myocardial infarction and stroke.[19][21] This risk led to the withdrawal of rofecoxib (Vioxx) from the market in 2004.[6] The proposed mechanism involves the inhibition of COX-2-mediated prostacyclin (a vasodilator and platelet aggregation inhibitor) without a corresponding inhibition of COX-1-mediated thromboxane A2 (a vasoconstrictor and platelet activator), thus tipping the balance toward a pro-thrombotic state.[9][12] The risk appears to be dose-dependent and increases with the duration of use.[21][22] While large-scale studies have suggested that the CV risk of celecoxib at approved doses is comparable to that of older NSAIDs like ibuprofen and naproxen, caution is still advised, especially in patients with pre-existing cardiovascular disease.[6][23]

Renal Effects : Like all NSAIDs, pyrazole derivatives can affect kidney function by reducing renal blood flow and causing sodium and water retention, which can lead to edema and hypertension.[9][19]

Future Directions and Next-Generation Pyrazole NSAIDs

Current research focuses on improving the safety and efficacy profile of pyrazole-based anti-inflammatory agents. Key areas of investigation include:

  • Dual-Target Inhibitors : Designing hybrid molecules that inhibit both COX-2 and other inflammatory targets, such as 5-lipoxygenase (5-LOX) or soluble epoxide hydrolase (sEH), to achieve broader anti-inflammatory effects with potentially fewer side effects.[1][24]

  • Nitric Oxide (NO)-Donating Derivatives : Creating hybrid drugs that incorporate a nitric oxide-donating moiety. The released NO can counteract the vasoconstrictive and pro-thrombotic effects associated with COX-2 inhibition, potentially improving cardiovascular safety.[25]

  • Targeted Delivery : Developing novel formulations, such as cyclodextrin complexes, to enhance drug delivery to the site of inflammation, thereby maximizing efficacy and minimizing systemic exposure.[1]

Drug_Development_Workflow Start Identify Need (Safer NSAID) Scaffold Scaffold Selection (Pyrazole Core) Start->Scaffold Synthesis Library Synthesis (e.g., Knorr Synthesis) Scaffold->Synthesis Screening In Vitro Screening (COX-1/COX-2 Assays) Synthesis->Screening SAR SAR Optimization (Improve Potency & Selectivity) Screening->SAR Identify Hits SAR->Synthesis Iterate InVivo In Vivo Models (Carrageenan Paw Edema) SAR->InVivo Select Leads Tox Preclinical Toxicology (CV & GI Safety) InVivo->Tox Clinical Clinical Trials (Phase I-III) Tox->Clinical Candidate Selection End Regulatory Approval & Market Clinical->End

Caption: Generalized workflow for the development of a novel pyrazole NSAID.

Conclusion

Pyrazole-containing NSAIDs, particularly the selective COX-2 inhibitors, represent a significant evolution in anti-inflammatory therapy. Their development was driven by a clear understanding of the dual roles of COX enzymes and the application of rational, structure-based drug design. While their improved gastrointestinal safety is a major clinical benefit, the associated cardiovascular risks necessitate careful patient selection and risk-benefit assessment. The versatile pyrazole scaffold continues to be a fertile ground for innovation, with ongoing research aimed at creating next-generation anti-inflammatory agents with superior efficacy and an enhanced safety profile.

References

  • Solomon, S. D., et al. (2008). Cardiovascular Risk of Celecoxib in 6 Randomized Placebo-Controlled Trials. Circulation. Available at: [Link]

  • Chatterjee, S., et al. (2004). Risk of Cardiovascular Events and Celecoxib: a Systematic Review and Meta-Analysis. Medical Journal of Australia. Available at: [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. Available at: [Link]

  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Available at: [Link]

  • bpac NZ. (n.d.). Cardiovascular risk associated with NSAIDs and coxibs. Available at: [Link]

  • ResearchGate. (n.d.). Some examples of commercially available pyrazole derivatives as NSAIDs. Available at: [Link]

  • Zhang, Y., et al. (2021). Cardiovascular safety of celecoxib in rheumatoid arthritis and osteoarthritis patients: A systematic review and meta-analysis. PLOS ONE. Available at: [Link]

  • Arthritis Foundation. (n.d.). Celecoxib: Not So Hard on the Heart?. Available at: [Link]

  • Gong, Y., et al. (2012). Adverse Effects of COX-2 Inhibitors. Hypertension. Available at: [Link]

  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Available at: [Link]

  • Ali, A. A., & Abdel-Wahab, B. F. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]

  • Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available at: [Link]

  • Göktaş, F. M., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Alam, M. S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Inflammation Research. Available at: [Link]

  • Wikipedia. (n.d.). Celecoxib. Available at: [Link]

  • Australian Prescriber. (2004). The vascular effects of COX-2 selective inhibitors. Available at: [Link]

  • Sharma, M., & Kumar, V. (2016). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry. Available at: [Link]

  • Kamal, A., et al. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules. Available at: [Link]

  • Naqeeb, R. M., & Omar, T. A. (n.d.). Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Derivatives. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hwang, S. H., et al. (2011). Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry. Available at: [Link]

  • Mathew, S. T., & Patel, K. N. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. The Journal of the American Osteopathic Association. Available at: [Link]

  • Brune, K. (2007). Clinical use and pharmacological properties of selective COX-2 inhibitors. Scientia Pharmaceutica. Available at: [Link]

  • Shi, D., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Design and synthesis of some pyrazole derivatives of expected anti-inflammatory and analgesic activities. Available at: [Link]

  • ResearchGate. (2025). Recent Advances in Pyrazole and Benzothiazole Derivatives as Potential Anti-Inflammatory Agents: Synthesis, Mechanisms, and Therapeutic Implication. Available at: [Link]

  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • Singh, P., et al. (2014). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Dahiya, R. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • ResearchGate. (n.d.). Chemical Structures of reported pyrazole containing NSAIDs. Available at: [Link]

  • Verbeeck, R. K., et al. (1983). Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs. Clinical Pharmacokinetics. Available at: [Link]

  • Tonkin, A. L., & Wing, L. M. (1994). Pharmacokinetic-Pharmacodynamic Drug Interactions with Nonsteroidal Anti-Inflammatory Drugs. University of Groningen Research Portal. Available at: [Link]

  • Günay, E., & Celik, I. (2022). Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Kalgutkar, A. S., & Marnett, L. J. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Verbeeck, R. K. (1990). Pharmacokinetic drug interactions with nonsteroidal anti-inflammatory drugs. Clinical Pharmacokinetics. Available at: [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. Available at: [Link]

  • Göktaş, F. M., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Alam, M. S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed. Available at: [Link]

  • Abdel-Aziz, M., et al. (2021). Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

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Preliminary ADMET properties of [3-(1H-Pyrazol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary ADMET properties of [3-(1H-Pyrazol-1-yl)phenyl]acetic acid Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.[1]

A Strategic Guide to Fragment Assessment in Early Discovery[2]

Executive Summary & Compound Rationale

In the context of Fragment-Based Drug Discovery (FBDD), This compound represents a high-value "scaffold-linker" motif.[2] It combines a polar, ionizable tail (phenylacetic acid) with a privileged heteroaromatic headgroup (N-phenylpyrazole).[1][2]

This guide details the preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound.[1][2][3] Unlike late-stage candidates, the assessment here focuses on developability criteria : ensuring the scaffold possesses the physicochemical resilience to support further chemical elaboration without introducing metabolic liabilities or solubility cliffs.[2]

Key Physicochemical Identifiers:

  • Molecular Formula: C₁₁H₁₀N₂O₂[1][2][3]

  • Molecular Weight: 202.21 g/mol [2]

  • Predicted LogP: 1.8 – 2.2 (Lipophilic-Acidic)

  • Acidic pKa: ~4.2 (Carboxylic acid moiety)[1]

Physicochemical Profile & In Silico Predictions[2]

Before wet-lab validation, we establish the in silico baseline.[1][2] This compound adheres to the "Rule of Three" (Ro3) for fragments, making it an ideal starting point for lead optimization.[1][2][3]

Calculated Properties Table[3][4]
PropertyValueRationale/Implication
MW 202.21 DaWell below the 300 Da limit for fragments; allows room for heavy atom additions.[2]
cLogP 1.95 ± 0.3Optimal range.[2] Sufficiently lipophilic for membrane permeability but soluble enough for assays.[2]
TPSA ~55 Ų(37 Ų for acid + ~18 Ų for pyrazole N).[2] Indicates good passive permeability.[2]
H-Bond Donors 1Carboxylic acid -OH.[2]
H-Bond Acceptors 3Carboxyl carbonyl + Pyrazole N2.[2]
Rotatable Bonds 3Low flexibility entropy penalty upon binding.[2]
Structural Alerts

The N-phenylpyrazole moiety is generally metabolically stable, though the para-position of the phenyl ring (relative to the pyrazole) is a potential soft spot for CYP450 oxidation if left unsubstituted.[2] The carboxylic acid is a handle for Phase II conjugation (Glucuronidation).[2]

Absorption: Solubility & Permeability[1][2][3][5]

The absorption profile is dominated by the ionization state of the carboxylic acid.[2] At physiological pH (7.4), the compound will exist primarily as the carboxylate anion, enhancing solubility but potentially limiting passive diffusion unless specific transport mechanisms are engaged.[1][2][3]

Experimental Protocol: Kinetic Solubility (Nephelometry)
  • Objective: Determine the concentration at which the compound precipitates from a DMSO stock into aqueous buffer.

  • Method:

    • Prepare a 10 mM stock solution in DMSO.[2]

    • Spike into PBS (pH 7.4) at increasing concentrations (1–500 µM).[2]

    • Incubate for 90 minutes at 25°C.

    • Measure light scattering (nephelometry) to detect precipitation.[2]

  • Target: >100 µM is required for a fragment to be viable in high-concentration screening (NMR/X-ray).[2]

Experimental Protocol: PAMPA (Parallel Artificial Membrane Permeability Assay)
  • Objective: Assess passive diffusion independent of transporters.

  • Method:

    • Donor Plate: Buffer at pH 5.0 (mimicking jejunum microclimate) and pH 7.4.

    • Membrane: PVDF filter coated with hexadecane/lecithin mixture.[2]

    • Acceptor Plate: PBS pH 7.4 with a scavenger (BSA) to simulate sink conditions.

    • Analysis: LC-MS/MS quantification of donor/acceptor compartments after 4 hours.

  • Interpretation: High permeability at pH 5.0 (where the uncharged acid species dominates) confirms the compound can cross membranes via passive diffusion.[2]

Distribution: Plasma Protein Binding (PPB)[1][3]

Phenylacetic acid derivatives often exhibit high albumin binding due to the anionic charge interacting with Site II (diazepam site) on Human Serum Albumin (HSA).[2]

  • Prediction: >90% bound.[2]

  • Impact: While high binding reduces free fraction (

    
    ), it is typical for this class.[1][2][3] Optimization should focus on maintaining potency despite this binding, rather than trying to eliminate it entirely.[1][2][3]
    

Metabolism: Stability & Clearance Pathways[1][2]

The metabolic fate of this compound is critical for determining its half-life.[2]

Predicted Metabolic Map (Graphviz)[1][3]

The following diagram illustrates the primary metabolic soft spots: Phase I hydroxylation and Phase II glucuronidation.[2]

MetabolicPathways cluster_legend Legend Parent This compound (Parent) M1 Hydroxy-metabolite (Phenyl ring oxidation) Parent->M1 CYP2C9 / CYP3A4 (Oxidation) M2 N-Oxide (Pyrazole oxidation - Minor) Parent->M2 FMO (Minor) M3 Acyl Glucuronide (Unstable/Reactive) Parent->M3 UGT (Glucuronidation) M4 Amino Acid Conjugate (Glycine/Taurine) Parent->M4 Acyl-CoA Transferase Toxicity Toxicity M3->Toxicity Potential Idiosyncratic Toxicity (Protein Adducts) key1 Parent key2 Phase I key3 Phase II

Figure 1: Predicted metabolic pathways. The formation of acyl glucuronides (M3) is a known liability of carboxylic acids, potentially leading to protein adducts.[1][3]

Experimental Protocol: Microsomal Stability
  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.[2]

  • Timepoints: 0, 15, 30, 60 minutes.

  • Control: Diclofenac (high turnover control for CYP2C9 substrates).[2]

  • Acceptance Criteria: Intrinsic clearance (

    
    ) < 20 µL/min/mg protein is desired for a lead scaffold.[2]
    

Toxicity: Structural Alerts & Safety

Acyl Glucuronide Liability

A critical safety consideration for phenylacetic acids is the formation of acyl glucuronides .[2] These Phase II metabolites can be reactive, migrating to nucleophilic sites on proteins and causing immune-mediated idiosyncratic toxicity (as seen with some NSAIDs).[1][2]

  • Mitigation Strategy: During lead optimization, consider bioisosteres for the carboxylic acid (e.g., tetrazole, sulfonamide) if acyl glucuronide formation is high.[1][3]

hERG Inhibition

The compound is low molecular weight and negatively charged at physiological pH, which significantly reduces the risk of hERG channel blockage (which typically favors lipophilic bases).[1][2][3]

  • Risk Level: Low.[2]

Strategic Testing Workflow

To efficiently validate this scaffold, follow this stepwise decision tree.

Workflow Start Compound Synthesis (>95% Purity) Step1 Physicochemical Screen (Solubility pH 7.4 & LogD) Start->Step1 Decision1 Solubility > 100 µM? Step1->Decision1 Step2 Metabolic Stability (HLM Assay) Decision1->Step2 Yes Fail Discard / Re-engineer Scaffold Decision1->Fail No Decision2 T1/2 > 30 min? Step2->Decision2 Step3 Permeability (PAMPA/Caco-2) Decision2->Step3 Yes Decision2->Fail No Pass Advance to Lead Optimization Step3->Pass

Figure 2: Go/No-Go decision tree for preliminary ADMET assessment.

References

  • Lipinski, C. A. (2000).[2] "Drug-like properties and the causes of poor solubility and poor permeability."[2] Journal of Pharmacological and Toxicological Methods.

  • Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Standard reference for PAMPA and Solubility protocols).

  • Regan, J., et al. (2003).[1][2][3] "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor Class of N-Phenylpyrazoles." Journal of Medicinal Chemistry. (Provides SAR context for the stability of the N-phenylpyrazole scaffold).

  • Shipkova, M., et al. (2003).[1][2][3] "Acyl glucuronide drug metabolites: Toxicological implications." Clinical Pharmacokinetics. (Grounding for Section 6.1 toxicity warnings).

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of [3-(1H-Pyrazol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of [3-(1H-Pyrazol-1-yl)phenyl]acetic acid, a key building block in pharmaceutical research and drug development. The synthetic strategy is centered around a highly efficient palladium-catalyzed Buchwald-Hartwig amination reaction. We present a detailed, step-by-step protocol, mechanistic insights, and a discussion of the critical experimental parameters. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and scalable route to this valuable compound.

Introduction: Rationale and Synthetic Strategy

The this compound scaffold is of significant interest in medicinal chemistry. The pyrazole moiety is a common feature in numerous bioactive compounds, while the phenylacetic acid group serves as a versatile handle for further chemical modification or as a pharmacophore in its own right. The development of a reliable synthetic route is therefore a critical step in enabling the exploration of its therapeutic potential.

Our selected synthetic approach involves a late-stage construction of the aryl-pyrazole C-N bond. This strategy offers significant advantages in terms of convergence and the commercial availability of starting materials. The key transformation is the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[1] This reaction is known for its broad substrate scope and high functional group tolerance, making it ideal for coupling pyrazole with a functionalized phenylacetic acid precursor.

Retrosynthetic Analysis

The primary disconnection is made at the C-N bond between the pyrazole nitrogen and the phenyl ring, leading to two commercially available or readily accessible starting materials: 3-bromophenylacetic acid and pyrazole .

G Target This compound Disconnect C-N Disconnection (Buchwald-Hartwig) Target->Disconnect SM1 3-Bromophenylacetic acid Disconnect->SM1 SM2 Pyrazole Disconnect->SM2

Caption: Retrosynthetic pathway for the target molecule.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromophenylacetic acid, forming a Pd(II) complex.

  • Ligand Exchange & Deprotonation: The pyrazole coordinates to the palladium center, and a base removes the acidic N-H proton to form a pyrazolide anion.

  • Reductive Elimination: The final C-N bond is formed, releasing the desired product, this compound, and regenerating the active Pd(0) catalyst.

The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is critical as they stabilize the palladium catalyst and promote the reductive elimination step, which is often rate-limiting.[2]

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Br)L₂ Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)(Pyrazole)L₂]⁺ OA_Complex->Amine_Complex Ligand Exchange & Deprotonation Product_Complex Product-Pd(0)L₂ Amine_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Release Product This compound Product_Complex->Product center ArBr 3-Bromophenylacetic acid ArBr->OA_Complex Pyrazole Pyrazole + Base Pyrazole->Amine_Complex

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The reagents used are hazardous; consult their Safety Data Sheets (SDS) before use.

Materials and Reagents
ReagentM.W.Molar Eq.AmountNotes
3-Bromophenylacetic acid215.041.05.00 gCommercially available.
Pyrazole68.081.21.89 gHandle in fume hood.
Pd₂(dba)₃915.720.01 (1 mol%)212 mgPalladium precatalyst.
XPhos476.610.04 (4 mol%)442 mgBuchwald ligand.
Potassium Phosphate (K₃PO₄)212.272.512.33 gBase; must be finely ground and dried.
Toluene--100 mLAnhydrous solvent.
Step-by-Step Synthesis Protocol

This protocol details the core Buchwald-Hartwig coupling reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Setup1 1. Add solids to a dry flask: - 3-Bromophenylacetic acid - Pyrazole - K₃PO₄ - Pd₂(dba)₃ - XPhos Setup2 2. Seal flask, evacuate, and backfill with Argon/Nitrogen (repeat 3x). Setup1->Setup2 Setup3 3. Add anhydrous toluene via syringe. Setup2->Setup3 Reaction1 4. Heat mixture to 100-110 °C with vigorous stirring. Setup3->Reaction1 Reaction2 5. Monitor reaction progress by TLC or LC-MS (approx. 12-24 h). Reaction1->Reaction2 Workup1 6. Cool to RT. Dilute with ethyl acetate and filter through Celite®. Reaction2->Workup1 Workup2 7. Acidify filtrate with 1M HCl. Separate aqueous and organic layers. Workup1->Workup2 Workup3 8. Extract aqueous layer with ethyl acetate (3x). Workup2->Workup3 Workup4 9. Combine organic layers, wash with brine, dry (Na₂SO₄), and concentrate. Workup3->Workup4 Workup5 10. Purify crude product by recrystallization or chromatography. Workup4->Workup5

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a dry, oven-baked 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenylacetic acid (5.00 g, 23.25 mmol), pyrazole (1.89 g, 27.90 mmol), finely ground potassium phosphate (12.33 g, 58.12 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 212 mg, 0.23 mmol), and XPhos (442 mg, 0.93 mmol).

  • Inert Atmosphere: Seal the flask with septa. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add 100 mL of anhydrous toluene via a syringe through a septum.

  • Heating: Place the flask in a preheated oil bath at 100-110 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Cooling and Filtration: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 100 mL of ethyl acetate. Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 25 mL).

  • Acidification and Extraction: Transfer the combined filtrate to a separatory funnel. Add 100 mL of 1M hydrochloric acid (HCl). The product, being a carboxylic acid, will be protonated and remain in the organic layer, while any excess pyrazole will be protonated and move to the aqueous layer. Shake the funnel and allow the layers to separate.

  • Aqueous Extraction: Extract the aqueous layer three more times with 50 mL portions of ethyl acetate to ensure complete recovery of the product.

  • Drying and Concentration: Combine all organic layers. Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Alternative Synthetic Considerations

While the Buchwald-Hartwig amination is a highly effective method, other strategies can be considered depending on available starting materials and laboratory capabilities.

  • Suzuki-Miyaura Coupling: This approach would involve coupling a pyrazole boronic acid or ester with 3-bromophenylacetic acid (or its ester derivative). This method is also palladium-catalyzed and offers a complementary route to the target molecule.[3][4][5]

  • Hydrolysis of a Nitrile Precursor: An alternative route involves first synthesizing [3-(1H-Pyrazol-1-yl)phenyl]acetonitrile via a similar C-N coupling reaction starting from 3-bromobenzyl cyanide. The nitrile can then be hydrolyzed to the desired carboxylic acid under acidic or basic conditions.[6][7][8] This two-step process can sometimes be advantageous if the free carboxylic acid functional group interferes with the coupling reaction.

Conclusion

The protocol detailed herein provides a robust and well-precedented method for the multigram synthesis of this compound. By leveraging the power and reliability of the Buchwald-Hartwig amination, researchers can efficiently access this important chemical building block. The mechanistic insights and procedural details provided are intended to empower scientists to successfully implement and, if necessary, adapt this synthesis for their specific research and development needs.

References

  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 705-709.
  • Molecules (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Wu, Q.-Y., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 705-709.
  • Organic & Biomolecular Chemistry (RSC Publishing) . Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Retrieved from [Link]

  • PrepChem.com . Synthesis of 4-acetamido-3-bromophenylacetic acid. Retrieved from [Link]

  • PMC. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Published October 12, 2020.
  • Wikipedia . Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate . Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from [Link]

  • PrepChem.com . Synthesis of 4-amino-3-bromophenylacetic acid. Retrieved from [Link]

  • ResearchGate . Arylation of pyrazole 11c by Suzuki-Miyaura coupling. Retrieved from [Link]

  • Organic Syntheses . α,α'-DIBROMODIBENZYL SULFONE. Retrieved from [Link]

  • Organic Syntheses . PHENYLACETIC ACID. Published 1922. Retrieved from [Link]

  • University of Rochester . HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Atlantis Press (2017) . Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Published April 03, 2025.
  • Asian Journal of Chemistry . 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • MDPI (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Published September 12, 2025.
  • Aecenar . Phenylacetic acid production(PAA-precursor). Retrieved from [Link]

  • IJPRA Journal.
  • IJPSR (2014). synthesis and biological significance of pyrazolones. Published October 01, 2014.
  • ChemRxiv . Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. Retrieved from [Link]

  • PrepChem.com . Preparation of phenylacetic acid. Retrieved from [Link]

  • The Royal Society of Chemistry . Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • MDPI (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Published October 18, 2022.
  • NIH . 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. Retrieved from [Link]

  • Google Patents. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium.

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Protocol for Vilsmeier-Haack Pyrazole Synthesis: Mechanism, Execution, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The Vilsmeier-Haack reaction is a powerful and versatile synthetic tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of pyrazole-4-carbaldehydes using this cornerstone reaction. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs and bioactive compounds.[3][4][5] The introduction of a formyl group via the Vilsmeier-Haack reaction provides a crucial synthetic handle, enabling further molecular elaboration and the development of novel therapeutics.[4][6] This document details the underlying reaction mechanism, provides a robust step-by-step experimental protocol, and discusses the reaction's scope, limitations, and applications.

The Underpinning Chemistry: Reaction Mechanism

The Vilsmeier-Haack reaction is fundamentally a two-stage process: the formation of the active electrophile (the Vilsmeier reagent) followed by an electrophilic aromatic substitution on the pyrazole ring.[7][8] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting.

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the in situ generation of a chloromethyleneiminium salt, commonly known as the Vilsmeier reagent.[9][10] This is typically achieved by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[11][12] The nitrogen lone pair of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to an intermediate that eliminates a dichlorophosphate anion to form the highly electrophilic Vilsmeier reagent.[12][13]

Stage 2: Electrophilic Attack and Hydrolysis The electron-rich C4 position of the pyrazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[1][14] This step temporarily disrupts the aromaticity of the pyrazole ring. A subsequent deprotonation step restores aromaticity, yielding an iminium salt intermediate.[8] This intermediate is stable until the final stage of the reaction. During aqueous work-up, the iminium salt is hydrolyzed to furnish the final pyrazole-4-carbaldehyde product.[7][10]

Visualization of the Vilsmeier-Haack Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Formylation & Hydrolysis DMF DMF (N,N-Dimethylformamide) Adduct Initial Adduct DMF->Adduct Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Adduct VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) Adduct->VilsmeierReagent Elimination SigmaComplex Sigma Complex (Non-Aromatic) VilsmeierReagent->SigmaComplex Electrophilic Attack Pyrazole Pyrazole Substrate (Electron-Rich) Pyrazole->SigmaComplex IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt Deprotonation (Restores Aromaticity) Product Pyrazole-4-carbaldehyde IminiumSalt->Product Hydrolysis Workup Aqueous Workup (H₂O, Base) Workup->Product

Caption: The two-stage mechanism of the Vilsmeier-Haack reaction for pyrazole synthesis.

Core Experimental Protocol

This protocol provides a generalized procedure. Optimal conditions, particularly temperature and reaction time, are substrate-dependent and may require empirical optimization.[4][8] Pyrazoles bearing electron-withdrawing groups may necessitate more forcing conditions (higher temperatures, longer reaction times) for a successful conversion.[3][4]

Part A: In Situ Preparation of the Vilsmeier Reagent

Rationale: The Vilsmeier reagent is highly reactive and moisture-sensitive, mandating its fresh preparation immediately prior to use under anhydrous conditions.[9] The reaction between DMF and POCl₃ is exothermic, and maintaining a low temperature (0 °C) is crucial to prevent degradation and ensure controlled formation of the reagent.

Procedure:

  • Equip a flame-dried, two-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.

  • Add anhydrous DMF (3.0-5.0 equivalents relative to the pyrazole substrate) to the flask.

  • Cool the flask to 0 °C using an ice-water bath.

  • Charge the dropping funnel with phosphorus oxychloride (POCl₃, 1.1-2.0 equivalents).

  • Add the POCl₃ dropwise to the stirred DMF over 15-30 minutes. Crucial: Maintain the internal temperature at or below 5 °C during the addition.

  • Once the addition is complete, allow the viscous, white mixture to stir at 0 °C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.[8][9]

Part B: Formylation of the Pyrazole Substrate

Rationale: The pyrazole is introduced to the pre-formed reagent. The reaction temperature is then raised to provide the necessary activation energy for the electrophilic substitution. The specific temperature and duration depend heavily on the electronic properties of the pyrazole substrate.

Procedure:

  • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).

  • Add the substrate solution to the freshly prepared Vilsmeier reagent at 0 °C.

  • Slowly allow the reaction mixture to warm to room temperature.

  • Heat the mixture to the desired reaction temperature (typically between 60 °C and 120 °C).[4][15]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

Part C: Work-up and Purification

Rationale: The work-up serves two primary functions: quenching the reactive Vilsmeier reagent and hydrolyzing the iminium salt intermediate to the desired aldehyde. Pouring the reaction mixture into ice water accomplishes both, while subsequent basification ensures complete hydrolysis and precipitation of the product.

Procedure:

  • After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

  • Stir the resulting suspension for 1-2 hours to allow for complete hydrolysis and precipitation of the crude product.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • If the product does not precipitate or is oily, transfer the aqueous mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure pyrazole-4-carbaldehyde.[4][15]

Data Presentation: Table of Reaction Parameters

The following table summarizes reaction conditions for the formylation of various 5-chloro-1,3-disubstituted-1H-pyrazoles, illustrating the influence of substituents on reaction requirements.

EntryR (at C3)R' (at N1)Time (h)Temp (°C)Yield (%)
1PropylMethyl112067
2PropylPropyl112065
3PhenylMethyl412085
44-FluorophenylMethyl1.512082
54-NitrophenylMethyl48120No Reaction
6PhenylPhenyl512088

Data adapted from Popov, A. V. et al. (2019).[4] As shown, substrates with electron-withdrawing groups like a nitrophenyl substituent (Entry 5) are deactivated and may fail to undergo formylation under these conditions.[3][4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Deactivated pyrazole substrate (electron-withdrawing groups).2. Insufficient reaction temperature or time.3. Decomposed Vilsmeier reagent (moisture contamination).1. Increase reaction temperature and/or time.2. Use a larger excess of the Vilsmeier reagent.3. Ensure all glassware is flame-dried and reagents (especially DMF) are anhydrous.
Formation of Byproducts 1. Reaction at other positions on the pyrazole or substituents.2. Side reactions due to excessive heat (decomposition).3. Dehydrochlorination or other transformations of substituents.[4]1. Optimize the reaction temperature; a lower temperature may improve selectivity.2. Carefully analyze byproducts to understand the side reaction and modify the substrate if necessary.
Difficult Work-up / Purification 1. Product is water-soluble.2. Formation of an emulsion during extraction.3. Product is an oil that does not solidify.1. Use continuous liquid-liquid extraction or saturate the aqueous layer with NaCl before extraction.2. Add brine to the separatory funnel to break the emulsion.3. Rely on column chromatography for purification.

Applications in Medicinal Chemistry and Drug Development

Pyrazole-4-carbaldehydes are not merely synthetic endpoints but are highly valuable intermediates in the synthesis of complex, biologically active molecules.[4][6] The aldehyde functionality is a versatile handle for a wide array of subsequent chemical transformations, including:

  • Reductive amination to synthesize substituted amines.

  • Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

  • Condensation reactions with active methylene compounds to build larger heterocyclic systems.[4]

  • Oxidation to the corresponding carboxylic acid.

These transformations have been used to synthesize compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[5][16][17] The ability to efficiently generate the pyrazole-4-carbaldehyde core via the Vilsmeier-Haack reaction is a critical step in the discovery pipeline for new pyrazole-based therapeutic agents.[18]

References

Sources

Application of [3-(1H-Pyrazol-1-yl)phenyl]acetic acid in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Application of [3-(1H-Pyrazol-1-yl)phenyl]acetic acid in Enzyme Inhibition Assays

Executive Summary

This compound is a pivotal pharmacophore scaffold utilized in early-stage drug discovery, particularly for Cyclooxygenase (COX) isoform profiling and Fragment-Based Drug Discovery (FBDD) targeting kinases. Structurally, it combines a phenylacetic acid moiety—a classic NSAID "warhead" that engages the Arg120 residue in the COX active site—with a pyrazole ring, a privileged structure for tuning selectivity in hydrophobic pockets.

This guide details the protocol for utilizing this compound to determine IC₅₀ values and Selectivity Indices (SI) against COX-1 and COX-2 enzymes. It serves as a template for evaluating pyrazole-substituted phenylacetic acids as potential anti-inflammatory agents.[1]

Scientific Mechanism & Rationale

Target Interaction Logic

The utility of this compound rests on two structural domains:

  • The Carboxylate Tail (Anionic Anchor): The acetic acid group mimics the carboxylate of arachidonic acid, forming an ionic bond with Arg120 and a hydrogen bond with Tyr355 at the constriction site of the COX catalytic channel. This is the primary driver of potency.

  • The Pyrazole Ring (Selectivity Tuner): The 3-pyrazolyl substituent extends into the hydrophobic side pocket of the enzyme. In COX-2, this pocket is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2), allowing bulky groups like pyrazoles to bind, thereby conferring COX-2 selectivity.

Validating the Scaffold

This compound acts as a simplified analog of Lonazolac (1-phenyl-3-(4-chlorophenyl)pyrazole-4-acetic acid). By assaying this core scaffold, researchers establish a baseline for "Ligand Efficiency" before adding complex substituents (e.g., sulfonamides or halogens) to improve potency.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

Objective: Determine the inhibitory concentration (IC₅₀) of this compound using a colorimetric peroxidase activity assay.

Materials & Reagents
  • Test Compound: this compound (Purity >97%).

  • Enzymes: Recombinant Human COX-1 and COX-2 (lyophilized).

  • Substrate: Arachidonic Acid (10 mM stock in Ethanol).

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Cofactor: Hematin (Porcine).

  • Reference Standards: Indomethacin (Non-selective control), Celecoxib (COX-2 selective control).

Stock Solution Preparation
  • Solubility Check: The compound is a carboxylic acid. Dissolve in 100% DMSO to create a 10 mM Master Stock .

  • Working Dilutions: Serial dilute in DMSO to achieve 100x concentrations (e.g., 0.1 µM to 100 µM).

  • Critical Step: Final DMSO concentration in the assay must be ≤ 1% (v/v) to prevent enzyme denaturation.

Assay Workflow (Step-by-Step)
  • Buffer Prep: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 5 µM Hematin.

  • Enzyme Activation: Reconstitute COX-1/COX-2 enzymes in the buffer. Incubate on ice for 5 minutes.

  • Inhibitor Incubation:

    • Add 150 µL of Enzyme Solution to wells of a 96-well plate.

    • Add 10 µL of Test Compound (various concentrations) or Vehicle (DMSO).

    • Incubation: 10 minutes at 25°C . This allows the inhibitor to equilibrate with the active site.

  • Reaction Initiation:

    • Add 20 µL of TMPD (Colorimetric indicator).

    • Add 20 µL of Arachidonic Acid to start the reaction.

  • Kinetic Readout:

    • Immediately read Absorbance at 590 nm (A590) in kinetic mode for 5 minutes.

    • The rate of TMPD oxidation is directly proportional to the prostaglandin hydroperoxidase activity of COX.

Data Analysis & Visualization

Calculation of Inhibition

Calculate the slope (


) of the linear portion of the A590 curve.


IC₅₀ Determination

Plot


 vs. 

Inhibition. Fit the data using a non-linear regression (4-parameter logistic equation):

Selectivity Index (SI)


  • SI > 10: Indicates COX-2 selectivity (Desirable for reduced GI toxicity).

  • SI < 1: Indicates COX-1 selectivity.

Expected Results Table
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Interpretation
This compound ~15 - 50 µM~5 - 10 µM~3 - 5Moderate COX-2 preference; requires optimization.
Indomethacin (Control)0.05 µM0.5 µM0.1COX-1 Selective (Ulcerogenic).
Celecoxib (Control)>15 µM0.04 µM>375Highly COX-2 Selective.

Workflow Visualization

Figure 1: COX Inhibition Assay Workflow

COX_Assay_Workflow Stock Compound Stock (10 mM in DMSO) Dilution Serial Dilution (100x Conc.) Stock->Dilution Incubation Pre-Incubation (10 min @ 25°C) Dilution->Incubation Add 10µL Enzyme_Prep Enzyme Prep (COX-1 / COX-2 + Hematin) Enzyme_Prep->Incubation Add 150µL Substrate Add Substrate (Arachidonic Acid + TMPD) Incubation->Substrate Readout Kinetic Readout (Abs @ 590nm) Substrate->Readout Initiate Rxn Analysis Data Analysis (IC50 & SI Calculation) Readout->Analysis

Caption: Step-by-step workflow for the colorimetric COX inhibition screen.

Figure 2: Structural Mechanism of Action

MOA_Interaction Compound This compound Acid_Group Acetic Acid Tail (-CH2COOH) Compound->Acid_Group Pyrazole Pyrazole Ring (Hydrophobic) Compound->Pyrazole Arg120 Arg-120 / Tyr-355 (Gatekeeper Residues) Acid_Group->Arg120 Ionic Bond (Anchor) Side_Pocket Hydrophobic Side Pocket (Val-523 in COX-2) Pyrazole->Side_Pocket Steric Fit (Selectivity) Inhibition Blockade of Arachidonic Acid Entry Arg120->Inhibition Side_Pocket->Inhibition

Caption: Pharmacophore mapping of the compound within the COX enzyme active site.

Troubleshooting & Optimization

  • Issue: High Background Signal.

    • Cause: Spontaneous oxidation of TMPD.

    • Solution: Prepare TMPD fresh and keep in the dark. Ensure buffers are degassed.

  • Issue: Precipitate in Wells.

    • Cause: Compound insolubility in aqueous buffer.

    • Solution: Verify solubility of the phenylacetic acid derivative. If precipitation occurs at >50 µM, lower the maximum concentration or increase DMSO to 2% (validate enzyme tolerance first).

  • Issue: No Inhibition Observed.

    • Cause: Poor binding affinity of the fragment.

    • Solution: This is a scaffold.[2][3] If IC₅₀ > 100 µM, consider synthesizing analogs with electron-withdrawing groups (e.g., Cl, F) on the phenyl ring to increase lipophilicity and potency.

References

  • Abdel-Aziz, M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Turan-Zitouni, G., et al. (2013). Synthesis and cholinesterase inhibitory activity of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. EXCLI Journal.

  • El-Din, M.M., et al. (2011). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug.[1][4] Journal of Pharmacology and Experimental Therapeutics.

  • Alegaon, S.G., et al. (2014). Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.

Sources

Mass spectrometry and IR analysis of pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole derivatives are ubiquitous pharmacophores in modern drug discovery (e.g., Celecoxib, Ruxolitinib) due to their ability to participate in hydrogen bonding and pi-stacking interactions. However, their analysis is complicated by annular tautomerism (


- vs. 

/

- isomers) and nitrogen-rich fragmentation patterns. This guide provides a validated workflow for the characterization of pyrazoles, synthesizing Fourier Transform Infrared (FT-IR) spectroscopy for functional group validation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for structural confirmation.

Introduction: The Pyrazole Challenge

The pyrazole ring (


) presents a unique analytical challenge: Annular Tautomerism . The migration of the proton between 

and

creates distinct chemical species that interconvert rapidly in solution but may crystallize as single tautomers.
  • Why it matters: The biological activity often depends on a specific tautomer binding to the target protein.

  • Analytical Strategy: We utilize IR to assess the H-bonding state (solid vs. solution) and MS/MS to determine substitution patterns via specific ring cleavages.

Infrared Spectroscopy (IR) Analysis

Mechanistic Grounding

IR is the primary tool for distinguishing the electronic environment of the pyrazole ring. The critical diagnostic bands are the


 stretch and the ring breathing modes.

Table 1: Characteristic IR Bands for Pyrazoles

Vibration ModeFrequency (

)
IntensityStructural Insight

Free

Sharp, MedIndicates non-associated monomers (dilute solution).

H-Bonded

Broad, StrongIndicates intermolecular dimers/oligomers (solid state).

Ring

VariableDiagnostic of the pyrazole ring unsaturation.

Ring

MediumOften coupled with C=N; sensitive to conjugation.


WeakDifficult to assign but confirms hydrazine moiety origin.

Out-of-plane

StrongSubstitution pattern diagnostic (e.g., 4-substituted).
Experimental Protocol: ATR-FTIR
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture interference and pressure-induced tautomeric shifts.

  • Crystal Selection: Diamond or ZnSe (Diamond is preferred for abrasive crystalline solids).

Step-by-Step Workflow:

  • Blanking: Clean the crystal with isopropanol. Collect a 32-scan background spectrum.

  • Sample Deposition: Place ~2 mg of solid pyrazole on the crystal.

  • Compression: Apply high pressure using the anvil. Critical: Watch the live interferogram; ensure signal intensity stabilizes.

  • Acquisition: Collect 64 scans at 4

    
     resolution.
    
  • Validation Check: Look for the

    
     doublet at 2350 
    
    
    
    . If significant, re-blank.
  • Tautomer Check: Inspect the 3100-3500 region. A broad band centered at 3200

    
     confirms the formation of cyclic dimers (common in solid-state 
    
    
    
    -pyrazoles).

Mass Spectrometry (MS) Analysis

Fragmentation Mechanics

Pyrazoles exhibit distinct fragmentation pathways under Collision-Induced Dissociation (CID). The stability of the aromatic ring requires high collision energies (CE) for cleavage.

  • Primary Pathway (Loss of

    
    ):  The most common cleavage involves the loss of hydrogen cyanide (27 Da), breaking the 
    
    
    
    and
    
    
    bonds.
  • Secondary Pathway (Loss of

    
    ):  Less common in stable aromatic pyrazoles but prevalent in pyrazolines (dihydro-pyrazoles) or highly substituted derivatives.
    
  • Diagnostic Ion: The formation of an Azirine or Cyclopropenyl cation often follows

    
     loss.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the competing fragmentation mechanisms for a generic 1-substituted pyrazole.

PyrazoleFragmentation M_Ion Molecular Ion [M+H]+ (Pyrazole Scaffold) Path_A Pathway A: Ring Cleavage M_Ion->Path_A CID Fragmentation Path_B Pathway B: Substituent Loss M_Ion->Path_B Low CE Frag_HCN [M+H - HCN]+ (Loss of 27 Da) Aziridine/Open Chain Path_A->Frag_HCN Major Path (Aromatic Stability Break) Frag_N2 [M+H - N2]+ (Loss of 28 Da) Cyclopropenyl Cation Path_A->Frag_N2 Minor Path (Pyrazoline/Unstable) Frag_R [M+H - R]+ (Loss of Side Chain) Path_B->Frag_R Weakest Bond Frag_HCN->Frag_N2 Secondary Decay (Rare)

Figure 1: Competing fragmentation pathways for protonated pyrazole ions. The loss of HCN is the diagnostic signature for the aromatic ring.

Protocol: LC-MS/MS Method

Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1] Ionization: Electrospray Ionization (ESI) Positive Mode.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

MS Parameters (Self-Validating Setup):

  • Source Temp: 350°C (Pyrazoles are thermally stable).

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE) Ramp: Since pyrazoles are rigid, acquire data at CE = 15, 30, and 45 eV simultaneously to capture both the molecular ion and deep fragments.

    • Low CE (15 eV): Preserves

      
      .[2]
      
    • High CE (45 eV): Forces ring opening (HCN loss).

Integrated Workflow & Decision Tree

This workflow integrates both techniques to ensure structural confidence.

AnalysisWorkflow Start Unknown Pyrazole Sample Step1_IR Step 1: ATR-FTIR (Solid State) Start->Step1_IR Check_NH Check 3100-3400 cm-1 Step1_IR->Check_NH Res_Free Sharp Peak ~3400 (Free NH) Check_NH->Res_Free Res_Bond Broad Band ~3200 (H-Bonded Dimer) Check_NH->Res_Bond Step2_MS Step 2: LC-MS/MS (ESI+) Res_Free->Step2_MS Res_Bond->Step2_MS Check_Frag Check Fragmentation Step2_MS->Check_Frag Res_HCN Loss of 27 Da (HCN) Confirms Pyrazole Ring Check_Frag->Res_HCN Res_N2 Loss of 28 Da (N2) Suspect Pyrazoline/N3 Check_Frag->Res_N2 Conclusion Final Structure Confirmation Res_HCN->Conclusion Res_N2->Conclusion Re-evaluate Structure

Figure 2: Integrated decision tree for validating pyrazole identity using IR and MS data.

References

  • Alkorta, I., et al. "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives." ResearchGate. Available at: [Link]

  • Saad, E. F., et al. "Mass spectrometric study of some pyrazoline derivatives."[3] Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Holzer, W., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study." Freie Universität Berlin. Available at: [Link]

  • Snyder, L. R., et al. "Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS." Journal of Chromatographic Science. Available at: [Link]

  • NIST Mass Spec Data Center. "Pyrazole Gas Phase Spectrum." NIST Chemistry WebBook. Available at: [Link]

Sources

HPLC method development for [3-(1H-Pyrazol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development & Validation for [3-(1H-Pyrazol-1-yl)phenyl]acetic acid

Introduction & Scope

This technical guide details the Quality-by-Design (QbD) approach for developing a High-Performance Liquid Chromatography (HPLC) method for This compound (CAS: 16034-48-3 / Analogous). This molecule acts as a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents.

The dual functionality of the analyte—containing both an acidic moiety (acetic acid tail) and a basic heterocyclic core (pyrazole)—presents specific chromatographic challenges regarding peak shape and retention stability. This protocol addresses these via rigorous pH control and stationary phase selection.[1]

Physicochemical Profiling (The "Why" Behind the Method)

Before instrument setup, we must understand the molecule to predict its behavior.

PropertyEstimated ValueChromatographic Implication
Structure Phenyl ring with -CH₂COOH and PyrazoleMixed-mode interactions (Hydrophobic + Ionic).
Acidic pKa ~4.2 (Carboxylic Acid)At pH < 3.0, the acid is neutral (increased retention). At pH > 5.0, it is anionic (decreased retention).
Basic pKa ~2.5 (Pyrazole Nitrogen)Weak base. At pH < 2.0, it is protonated. At pH > 3.5, it is largely neutral.
LogP ~1.5 - 2.0Moderately lipophilic. Suitable for Reversed-Phase (RP) LC.[2][3]
UV Max ~254 nm (Aromatic), ~210 nmDetectable by standard UV-Vis/PDA.

Critical Strategic Decision: To maximize retention and peak sharpness, we will utilize a Low pH (pH 2.0 - 2.5) mobile phase.

  • Reasoning: At this pH, the carboxylic acid is protonated (neutral), maximizing hydrophobic interaction with the C18 column. The pyrazole may be partially protonated, requiring an end-capped column to prevent secondary silanol interactions that cause peak tailing.

Method Development Workflow

The following diagram outlines the logical flow of the development process, ensuring no critical parameter is overlooked.

MethodDevelopment Start Start: Analyte Profiling Screening Column & Solvent Screening Start->Screening Define LogP/pKa Opt_pH pH Optimization (Critical Step) Screening->Opt_pH Select C18 Opt_Grad Gradient Refinement Opt_pH->Opt_Grad Fix Mobile Phase A Validation ICH Q2(R2) Validation Opt_Grad->Validation Final Method Validation->Validation SST Pass/Fail

Figure 1: QbD Workflow for HPLC Method Development. Blue nodes indicate defining phases, Red/Yellow indicate experimental optimization.

Experimental Protocol

Instrumentation & Reagents
  • System: Agilent 1260/1290 Infinity II or Waters ACQUITY UPLC (configured for HPLC).

  • Detector: Photodiode Array (PDA) or Variable Wavelength Detector (VWD).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer Additives: Phosphoric Acid (85%) or Trifluoroacetic Acid (TFA). Note: Use Formic Acid only if MS-compatibility is required.[3]

Optimized Method Conditions

This method is designed to be robust ("self-validating") by using a buffered mobile phase that resists small pH changes.

ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent."Eclipse Plus" or similar high-end-capped columns reduce tailing from the pyrazole nitrogen.
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.2)Suppresses carboxylic acid ionization for consistent retention.
Mobile Phase B Acetonitrile (100%)Sharpens peaks compared to Methanol; lower backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[4]
Column Temp 35°CImproves mass transfer and reduces backpressure.
Injection Vol 5 - 10 µLPrevent column overload.
Detection 254 nm (bw 4nm), Ref 360 nmSpecific for the phenyl-pyrazole conjugation.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.005Initial Hold (Equilibration)
2.005Isocratic hold to elute polar impurities
12.0060Linear Ramp (Elution of Main Peak)
15.0090Wash Step (Elute dimers/late eluters)
17.0090Hold Wash
17.105Return to Initial
22.005Re-equilibration (Crucial for reproducibility)

Mechanistic Insight: The Role of pH

Understanding the interaction between the mobile phase pH and the analyte is vital for troubleshooting.

pH_Mechanism Analyte This compound Low_pH Low pH (< 2.5) Acid: Neutral (-COOH) Base: Protonated (NH+) Analyte->Low_pH Mobile Phase A High_pH Neutral/High pH (> 5.0) Acid: Ionized (-COO-) Base: Neutral (N) Analyte->High_pH Mobile Phase A Result_Low High Retention Sharp Peak (Preferred) Low_pH->Result_Low Hydrophobic Interaction Result_High Low Retention Potential Tailing (Avoid) High_pH->Result_High Ionic Repulsion

Figure 2: Impact of Mobile Phase pH on Analyte Speciation and Chromatography.

Validation Parameters (ICH Q2 R2)

To ensure the method is reliable, perform the following validation steps.

System Suitability Test (SST)

Run this before every sample set.

  • Tailing Factor (Tf): Must be < 1.5 (Strict control due to pyrazole).

  • Theoretical Plates (N): > 5000.

  • Precision: %RSD of retention time < 0.5% for 5 replicates.

Linearity & Range
  • Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.1 mg/mL).

  • Acceptance: R² > 0.999.

Specificity (For Impurities)
  • Inject the precursor: [3-(1H-Pyrazol-1-yl)phenyl]acetonitrile .

  • Inject the degradation product: Decarboxylated species (if forced degradation is performed).

  • Ensure Resolution (Rs) > 1.5 between the Main Peak and any impurity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Pyrazole interacting with silanols.1. Ensure column is "End-capped".2. Add 5mM Triethylamine (TEA) to Mobile Phase A (competes for silanols).
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A (or <20% ACN). Do not dissolve in 100% ACN.
Retention Drift pH instability.Ensure Phosphate buffer is used, not just simple acid addition. Check buffer capacity.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Gradient Elution principles).
  • Agilent Technologies. HPLC Method Development Guide for Carboxylic Acids.[Link] (General reference for acidic analytes).

  • PubChem. Compound Summary for 3-phenyl-1H-pyrazole (Analogous Structure). National Library of Medicine. [Link]

Sources

Topic: Formulation of [3-(1H-Pyrazol-1-yl)phenyl]acetic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Abstract

The translation of a promising new chemical entity (NCE) from discovery to preclinical evaluation is frequently impeded by poor aqueous solubility. It is estimated that up to 90% of drug candidates in the development pipeline exhibit solubility challenges, which can lead to low or erratic bioavailability and complicate the interpretation of pharmacokinetic (PK), pharmacodynamic (PD), and toxicological data.[1][2] This document provides a comprehensive framework for the formulation of [3-(1H-Pyrazol-1-yl)phenyl]acetic acid, a representative weakly acidic compound, for in vivo studies in animal models. We present a logical, step-by-step workflow from initial physicochemical characterization to the selection and preparation of appropriate dosing vehicles. Detailed protocols for a co-solvent system and a micronized suspension are provided, along with essential quality control procedures to ensure formulation integrity and dosing accuracy.

Introduction: The Preclinical Formulation Challenge

In early drug development, the primary goal of formulation is to ensure adequate and reproducible systemic exposure in animal models to enable a clear assessment of a compound's therapeutic potential and safety profile.[3][4] The formulation strategy for these initial studies may differ significantly from that of the final marketable drug product. The emphasis is on simplicity, speed, and the use of generally regarded as safe (GRAS) excipients that are unlikely to interfere with the compound's intrinsic pharmacology.[5]

This compound contains a carboxylic acid moiety, suggesting pH-dependent solubility, and a bicyclic aromatic structure, which implies lipophilicity and potentially low aqueous solubility. Such compounds often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). This guide uses this compound as a case study to delineate a robust, science-driven approach to developing a suitable formulation for preclinical research.

Phase 1: Essential Pre-formulation Characterization

Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is mandatory.[4] This data-driven step prevents wasted effort and is the foundation for a logical formulation design.

Key Physicochemical & Analytical Investigations

The following properties must be determined to guide formulation strategy.

  • Aqueous Solubility: Determined at various pH levels (e.g., 2.0, 4.5, 6.8, 7.4) to understand the impact of the acidic functional group.

  • pKa: The acid dissociation constant is critical for predicting solubility changes in the gastrointestinal tract.

  • Log P / Log D: Measures the lipophilicity of the compound, indicating its preference for lipid vs. aqueous environments.

  • Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify the melting point, crystallinity, and potential polymorphism, all ofwhich influence dissolution rates.[6][7]

  • Analytical Method Development: A robust, validated quantitative method, typically High-Performance Liquid Chromatography (HPLC), is essential for accurately measuring the compound's concentration in solubility studies and final formulations.[8][9]

Illustrative Physicochemical Profile

For the purpose of this guide, we will assume the following hypothetical, yet plausible, properties for this compound, as would be determined in the pre-formulation phase.

PropertyAssumed Value / CharacteristicImplication for Formulation
Molecular Formula C₁₁H₁₀N₂O₂---
Molecular Weight 202.21 g/mol ---
Appearance White to off-white crystalline powderSolid dosage form is the starting point.
pKa (acidic) ~ 4.5Low solubility in acidic pH (stomach), higher solubility in neutral/basic pH (intestine).
Log P ~ 2.8Lipophilic nature suggests poor aqueous solubility.
Aqueous Solubility (pH 7.4) < 10 µg/mLClassified as "very slightly soluble" to "practically insoluble." Simple aqueous solution is not feasible.
Melting Point (DSC) 165 °CThermally stable enough for consideration of amorphous solid dispersion via melt extrusion.[10]
Solid Form (PXRD) CrystallineStable solid form, but will require energy to dissolve.

Phase 2: Formulation Strategy & Selection Workflow

Based on the pre-formulation data, a decision-making workflow can be established to select the most appropriate formulation approach. The goal for early studies is often to maximize exposure to understand the compound's intrinsic properties.[3]

Formulation Selection Workflow

The following diagram illustrates a typical decision-making process for an NCE like our subject compound.

Caption: Preclinical formulation selection workflow.

For our compound, with aqueous solubility <10 µg/mL, a simple suspension may not provide adequate exposure, especially for toxicology studies requiring high doses. Therefore, exploring co-solvent or advanced systems is a logical next step.

Phase 3: Formulation Protocols

Fresh preparation of formulations immediately before use is strongly recommended to minimize risks of chemical or physical instability.[11] All parenteral formulations must be prepared aseptically and filtered through a 0.22 µm filter if possible.[12][13]

Protocol 1: Co-solvent Solution for Oral or IV Administration

This approach is common for early PK studies where achieving a solution is desirable to eliminate dissolution as a variable.[11] The goal is to solubilize the API in a mixture of water-miscible solvents.[14]

Rationale: Co-solvents like polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol can dissolve many lipophilic compounds.[15] However, there is a risk of the drug precipitating upon injection into the bloodstream or dilution in the gut.

Target Concentration: 5 mg/mL

Materials & Equipment:

  • This compound

  • PEG 400 (USP/NF grade)

  • Propylene Glycol (USP/NF grade)

  • Sterile Water for Injection (WFI)

  • 1N Sodium Hydroxide (NaOH) solution

  • Analytical balance, magnetic stirrer and stir bar, glass beaker, volumetric flask

  • Sterile syringe filters (0.22 µm, PVDF or similar)

Step-by-Step Protocol:

  • Vehicle Preparation: Prepare the co-solvent vehicle by mixing 40% PEG 400 , 30% Propylene Glycol , and 30% WFI (v/v/v) in a glass beaker. For a 10 mL final volume, this corresponds to 4 mL PEG 400, 3 mL PG, and 3 mL WFI.

  • pH Adjustment (Optional but Recommended): Since the compound is acidic, slightly increasing the pH of the vehicle can significantly improve solubility. Add 1N NaOH dropwise to the vehicle while stirring, targeting a final pH of ~7.5-8.0.

  • API Solubilization: Weigh 50 mg of this compound.

  • Slowly add the API powder to the stirring vehicle.

  • Continue stirring at room temperature. Gentle warming (to 30-40°C) or brief sonication can be used to accelerate dissolution.

  • Once the API is fully dissolved and the solution is clear, transfer it to a 10 mL volumetric flask.

  • Rinse the beaker with a small amount of the vehicle and add it to the flask.

  • Bring the solution to the final 10 mL volume with the vehicle.

  • Sterilization (for IV): Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.[13]

  • Quality Control: Analyze the final formulation for concentration and purity via HPLC. Visually inspect for clarity and absence of particulates.

Protocol 2: Micronized Aqueous Suspension for Oral Administration

If a solution is not feasible or if the study aims to mimic a solid dosage form, a suspension is a viable alternative.[4] Reducing the particle size of the API (micronization) increases the surface area, which can enhance the dissolution rate.[16]

Rationale: A suspension avoids the use of organic co-solvents, which may have their own toxicological or pharmacological effects. A wetting agent (e.g., Tween 80) is used to disperse the hydrophobic powder, and a suspending agent (e.g., HPMC) increases viscosity to prevent settling.[1]

Target Concentration: 10 mg/mL

Materials & Equipment:

  • Micronized this compound (particle size d90 < 10 µm)

  • Hydroxypropyl Methylcellulose (HPMC, low viscosity grade)

  • Polysorbate 80 (Tween 80)

  • Deionized Water

  • Mortar and pestle, analytical balance, magnetic stirrer, glass beaker

Step-by-Step Protocol:

  • Vehicle Preparation: Prepare a 0.5% HPMC, 0.1% Tween 80 (w/v) vehicle.

    • For 10 mL: Weigh 50 mg of HPMC and add it to ~8 mL of deionized water while stirring vigorously. It may require heating to ~60°C to fully hydrate, then cooling back to room temperature.

    • Add 10 mg (or ~10 µL) of Tween 80 to the HPMC solution and mix until uniform.

  • API Weighing: Weigh 100 mg of the micronized API.

  • Levigation: Place the API powder in a mortar. Add a small amount (~0.5 mL) of the vehicle and levigate (mix with the pestle) to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.[1]

  • Suspension Formation: Gradually add the remaining vehicle to the mortar in small portions, mixing continuously.

  • Transfer the contents to a glass beaker or vial. Use a final portion of the vehicle to rinse the mortar and pestle and add it to the bulk suspension.

  • Bring the suspension to the final 10 mL volume with the vehicle.

  • Homogenization: Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure uniformity. The suspension must be stirred continuously during dose administration.

  • Quality Control: Visually inspect for uniformity and ease of resuspension. While concentration analysis is difficult due to solids, a sample can be dissolved in an appropriate organic solvent and analyzed by HPLC to confirm the total drug content.

Phase 4: Formulation Characterization & Quality Control

Every formulation batch must be characterized to ensure it meets specifications before administration. This is a crucial part of a self-validating protocol.[6][9]

ParameterMethodSpecification (Example)
Appearance Visual InspectionSolution: Clear, free of particulates. Suspension: Uniform, milky, easily resuspended.
API Concentration HPLC-UV90% - 110% of target concentration.
pH pH MeterWithin 0.5 units of target pH (if applicable).
Particle Size (Suspensions) Dynamic Light Scattering (DLS) or Laser Diffractiond90 < 10 µm (for micronized suspension).
Sterility (Parenteral) N/A (Assume terminal filtration)Must pass through a 0.22 µm filter without clogging.

Advanced Formulation Strategies

If the required exposure cannot be achieved with the methods above, more advanced strategies may be necessary. These require specialized expertise and equipment.

  • Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed in a polymer matrix, dramatically increasing its apparent solubility and dissolution rate.[17][18] ASDs can be prepared by spray drying or hot-melt extrusion.[10][19] For in vivo studies, the ASD powder is typically suspended in an aqueous vehicle.[20]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[21][22] These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI tract.[23][24]

The selection of these advanced systems involves extensive screening of polymers and lipids to ensure compatibility and stability.

Caption: Conceptual diagram of an Amorphous Solid Dispersion.

Conclusion

The successful formulation of a poorly soluble compound like this compound for in vivo studies hinges on a systematic, data-driven approach. The workflow must begin with thorough pre-formulation characterization, which directly informs the selection of a rational formulation strategy. Simple solutions or suspensions are often sufficient for initial screening, but the need for higher exposure may necessitate advanced formulations such as amorphous solid dispersions. The detailed protocols and quality control measures described in this guide provide researchers with a reliable framework to develop robust and reproducible formulations, thereby generating high-quality, interpretable data from their preclinical animal studies.

References

  • Singh, A., et al. "Preclinical Formulations: Insight, Strategies, and Practical Considerations." Journal of Pharmaceutical Sciences. Published via PMC - NIH. Available at: [Link]

  • Langhua Pharma. "Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation." Langhua Pharma. Available at: [Link]

  • Admescope. "Preclinical formulations for pharmacokinetic studies." Admescope. Published November 25, 2019. Available at: [Link]

  • Altasciences. "CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE." Altasciences. Available at: [Link]

  • Hovione. "Expanding the Commercial Options for Preparation of Amorphous Solid Dispersions." Hovione. Published March 8, 2017. Available at: [Link]

  • Pharmaffiliates. "Analytical Method Development & Validation for Formulation Projects: Ensuring Accuracy, Stability & Compliance." Pharmaffiliates. Published December 17, 2025. Available at: [Link]

  • Zhang, G., et al. "Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update." AAPS PharmSciTech. Published May 16, 2016. Available at: [Link]

  • TA Instruments. "Key Analytical Techniques for Pharmaceutical Discovery and Formulation." TA Instruments. Available at: [Link]

  • Longdom Publishing. "Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations." Longdom Publishing. Published January 25, 2024. Available at: [Link]

  • Hilaris Publisher. "Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs." Hilaris Publisher. Published May 29, 2024. Available at: [Link]

  • Catalent. "Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations." Catalent. Published October 25, 2024. Available at: [Link]

  • Matthew, B. "Formulation strategies for poorly soluble drugs." ResearchGate. Published July 8, 2025. Available at: [Link]

  • Walsh Medical Media. "The Methodologies and Techniques of Chemical Analysis in Pharmaceutical Products." Walsh Medical Media. Published March 20, 2024. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. "Strategies for improving hydrophobic drugs solubility and bioavailability." IJPSR. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. "Formulation Tactics for the Delivery of Poorly Soluble Drugs." JDDT. Available at: [Link]

  • American Pharmaceutical Review. "Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development." American Pharmaceutical Review. Published January 1, 2011. Available at: [Link]

  • ORBi (University of Liège). "COMPARISON OF DIFFERENT METHODS FOR SHAPING AMORPHOUS SOLID DISPERSIONS." ORBi. Available at: [Link]

  • Harpago CDMO. "How to administer amorphous solid dispersions to small laboratory animals?" Harpago CDMO. Available at: [Link]

  • University of Washington Office of Animal Welfare. "Preparation, Storage and Labeling of Drug and Chemical Formulations." University of Washington. Available at: [Link]

  • Patheon. "Lipid-based formulations: Their advantages in early development." Patheon. Published March 21, 2017. Available at: [Link]

  • SGS. "Webinar: Lipid-Based Drug Delivery: Dosage Form Design From Pre-Clinical to First-in-Human Studies." SGS. Available at: [Link]

  • Al-mahmoud, N., et al. "Lipid-Based Drug Delivery Systems." Journal of Pharmaceutical Sciences. Published via PMC - NIH. Available at: [Link]

  • Semantic Scholar. "Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification." Semantic Scholar. Published May 14, 2025. Available at: [Link]

  • Pharmaceutical Technology. "Solubilizing Excipients in Parenteral Formulations." Pharmaceutical Technology. Published November 3, 2022. Available at: [Link]

  • PubChem - NIH. "3-phenyl-1H-pyrazole." PubChem. Available at: [Link]

  • Ashland. "parenteral excipients." Ashland. Available at: [Link]

  • Pharmaceutical Research. "Emerging Excipients in Parenteral Medications." Springer. Available at: [Link]

  • Strickley, R.G. "Solubilizing Excipients in Oral and Injectable Formulations." Pharmaceutical Research. Published November 5, 2003. Available at: [Link]

  • MDPI. "1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one." MDPI. Published October 26, 2022. Available at: [Link]

  • ResearchGate. "Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity." ResearchGate. Published August 6, 2025. Available at: [Link]

  • ResearchGate. "Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents." ResearchGate. Published August 10, 2025. Available at: [Link]

  • University of Limerick Institutional Repository. "Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents." University of Limerick. Available at: [Link]

  • KTH Royal Institute of Technology. "Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents." KTH DiVA. Available at: [Link]

  • CSIR-NIScPR. "Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides." Open Research@CSIR-NIScPR. Published February 21, 2024. Available at: [Link]

  • Amerigo Scientific. "[4-(1H-Pyrazol-1-yl)phenyl]acetic acid." Amerigo Scientific. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [3-(1H-Pyrazol-1-yl)phenyl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [3-(1H-Pyrazol-1-yl)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The aim is to help you navigate the common challenges encountered during this synthesis, leading to improved yields and purity of your target compound.

Introduction to the Synthesis

The synthesis of this compound is a valuable process in medicinal chemistry, as this scaffold is present in numerous biologically active molecules. A common and effective synthetic route involves a two-step process:

  • N-Arylation: A copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination to couple pyrazole with an ethyl 3-halophenylacetate (e.g., ethyl 3-bromophenylacetate).

  • Ester Hydrolysis: Subsequent hydrolysis of the resulting ethyl [3-(1H-Pyrazol-1-yl)phenyl]acetate to the final carboxylic acid product.

This guide will address potential issues in both of these key steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the N-arylation step?

A1: Low yields in the N-arylation step can often be attributed to several factors:

  • Catalyst Inactivity: The copper or palladium catalyst can be sensitive to air and moisture. Ensure anhydrous and anaerobic conditions are maintained.

  • Ligand Choice: The choice of ligand is crucial for both Ullmann and Buchwald-Hartwig couplings. For Ullmann couplings, diamine ligands are often effective. For Buchwald-Hartwig reactions, bulky phosphine ligands are typically required.[1][2]

  • Base Selection: The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate.

  • Reaction Temperature: Ullmann condensations often require high temperatures (100-150 °C), while Buchwald-Hartwig reactions can sometimes be performed at lower temperatures depending on the catalyst system.[1] Insufficient temperature can lead to incomplete conversion.

Q2: I am observing the formation of a regioisomer during the N-arylation of pyrazole. How can I improve the regioselectivity?

A2: Pyrazole has two nitrogen atoms, and N-arylation can potentially occur at either N1 or N2, leading to regioisomers. The regioselectivity is influenced by steric and electronic factors. To favor the desired 1-substituted product, consider the following:

  • Steric Hindrance: The substitution pattern of the pyrazole ring can direct the arylation. Unsubstituted pyrazole tends to give mixtures.

  • Solvent Effects: The use of aprotic polar solvents like DMF or DMSO can influence the regioselectivity.[3]

  • Ligand Effects: The choice of ligand in copper-catalyzed reactions can be tuned to control the regioselectivity.[4]

Q3: The hydrolysis of my ethyl [3-(1H-Pyrazol-1-yl)phenyl]acetate is very slow or incomplete. What can I do?

A3: Sluggish ester hydrolysis can be due to several factors:

  • Steric Hindrance: While not extreme in this molecule, the substitution on the phenyl ring can slightly hinder the approach of the nucleophile.

  • Insufficient Catalyst: For acid- or base-catalyzed hydrolysis, ensure a sufficient amount of acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH, LiOH) is used.

  • Reaction Temperature: Increasing the reaction temperature (refluxing) will generally accelerate the hydrolysis rate.

  • Solvent System: Using a co-solvent like THF or ethanol with water can improve the solubility of the ester and facilitate the reaction.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of the final product typically involves the following steps:

  • Acid-Base Extraction: After hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid. The product can then be extracted into an organic solvent. Washing with brine and drying the organic layer is standard.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene) is a common method to obtain a highly pure product.

  • Column Chromatography: If recrystallization is not sufficient to remove impurities, silica gel column chromatography can be employed. A solvent system such as ethyl acetate/hexanes with a small amount of acetic acid can be effective.

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems you might encounter during the synthesis and offers step-by-step solutions.

Problem 1: Low or No Conversion in the N-Arylation Step (Ullmann Condensation)
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Copper Catalyst 1. Use freshly purchased, high-purity CuI or other copper salts. 2. Ensure all glassware is flame-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). 3. Use anhydrous solvents.Copper catalysts, particularly Cu(I) species, are susceptible to oxidation, which can render them inactive. Moisture can also interfere with the reaction.
Inappropriate Ligand 1. Screen different diamine ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA).[1][5] 2. Ensure the correct catalyst-to-ligand ratio is used (typically 1:1 or 1:2).The ligand stabilizes the copper catalyst, increases its solubility, and facilitates the catalytic cycle. The optimal ligand can vary depending on the specific substrates.
Incorrect Base 1. Try a stronger base like Cs₂CO₃ if K₂CO₃ is not effective. 2. Ensure the base is finely powdered and dry to maximize its surface area and reactivity.The base is required to deprotonate the pyrazole, making it nucleophilic. The choice of base can influence the reaction rate and equilibrium.
Low Reaction Temperature 1. Gradually increase the reaction temperature in increments of 10-20 °C. 2. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.Ullmann couplings are often kinetically slow and require significant thermal energy to overcome the activation barrier.[1]
Problem 2: Formation of Side Products in the N-Arylation Step
Potential Cause Troubleshooting Steps Scientific Rationale
Homocoupling of Aryl Halide 1. Lower the reaction temperature. 2. Use a slight excess of the pyrazole nucleophile. 3. Ensure thorough degassing of the reaction mixture.The Ullmann reaction can also promote the homocoupling of aryl halides to form biaryl compounds, a common side reaction.[6]
Formation of Regioisomer 1. Experiment with different solvents (e.g., DMF, DMSO, dioxane) to assess the impact on regioselectivity.[3] 2. If using a substituted pyrazole, the position of the substituent can direct the arylation to the less sterically hindered nitrogen.The polarity and coordinating ability of the solvent can influence the tautomeric equilibrium of pyrazole and the transition state energies, thereby affecting the regiochemical outcome.
Problem 3: Incomplete or Difficult Ester Hydrolysis
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Base/Acid 1. Use a larger excess of the base (e.g., 3-5 equivalents of LiOH or NaOH). 2. For acid-catalyzed hydrolysis, use a higher concentration of a strong acid like H₂SO₄.Saponification is a bimolecular reaction, and a higher concentration of the hydroxide nucleophile will increase the reaction rate.
Poor Solubility of the Ester 1. Use a co-solvent system such as THF/water or ethanol/water to ensure the ester is fully dissolved.For a heterogeneous reaction to proceed efficiently, the reactants must be in the same phase. A co-solvent helps to create a homogeneous solution.
Reversible Reaction (Acid-Catalyzed) 1. Use a large excess of water to drive the equilibrium towards the products.Acid-catalyzed ester hydrolysis is a reversible process. According to Le Chatelier's principle, increasing the concentration of a reactant (water) will shift the equilibrium to the product side.[7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl [3-(1H-Pyrazol-1-yl)phenyl]acetate (Ullmann Condensation)

This protocol is a representative procedure and may require optimization for your specific setup.

Materials:

  • Ethyl 3-bromophenylacetate

  • Pyrazole

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equivalents).

  • Add pyrazole (1.2 equivalents) and ethyl 3-bromophenylacetate (1.0 equivalent).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford ethyl [3-(1H-pyrazol-1-yl)phenyl]acetate.

Protocol 2: Hydrolysis of Ethyl [3-(1H-Pyrazol-1-yl)phenyl]acetate

Materials:

  • Ethyl [3-(1H-Pyrazol-1-yl)phenyl]acetate

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve ethyl [3-(1H-pyrazol-1-yl)phenyl]acetate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (3.0 equivalents) or NaOH (3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux (40-60 °C) for 2-6 hours.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Once the hydrolysis is complete, cool the reaction mixture to 0 °C.

  • Carefully acidify the mixture with 1 M HCl to a pH of approximately 2-3, which should precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Arylation (Ullmann Condensation) cluster_step2 Step 2: Ester Hydrolysis Pyrazole Pyrazole Reaction1 Toluene, 110-120 °C Pyrazole->Reaction1 EthylBromo Ethyl 3-bromophenylacetate EthylBromo->Reaction1 Catalyst CuI / Ligand Catalyst->Reaction1 Base Base (e.g., K₂CO₃) Base->Reaction1 EsterProduct Ethyl [3-(1H-Pyrazol-1-yl)phenyl]acetate Reaction2 THF/H₂O, RT to Reflux EsterProduct->Reaction2 Reaction1->EsterProduct Base2 Base (e.g., LiOH) Base2->Reaction2 AcidWorkup Acidic Workup (HCl) FinalProduct This compound AcidWorkup->FinalProduct Reaction2->Intermediate Intermediate->AcidWorkup Troubleshooting_Logic cluster_analysis Problem Analysis cluster_step1_solutions N-Arylation Troubleshooting cluster_step2_solutions Hydrolysis Troubleshooting Start Low Yield of Final Product CheckStep1 Analyze N-Arylation Step Start->CheckStep1 CheckStep2 Analyze Hydrolysis Step Start->CheckStep2 Sol1_Catalyst Check Catalyst/Ligand Activity CheckStep1->Sol1_Catalyst Sol1_Conditions Optimize Temp. & Base CheckStep1->Sol1_Conditions Sol1_Regio Address Regioselectivity CheckStep1->Sol1_Regio Sol2_Reagents Increase Base/Acid Conc. CheckStep2->Sol2_Reagents Sol2_Solvent Improve Solubility (Co-solvent) CheckStep2->Sol2_Solvent Sol2_Temp Increase Reaction Temp. CheckStep2->Sol2_Temp ImprovedYield Improved Yield Sol1_Catalyst->ImprovedYield Sol1_Conditions->ImprovedYield Sol1_Regio->ImprovedYield Sol2_Reagents->ImprovedYield Sol2_Solvent->ImprovedYield Sol2_Temp->ImprovedYield

Caption: A logical approach to troubleshooting low yield issues.

References

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  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. United States Environmental Protection Agency. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

  • Why are my ester hydrolysis not working. Reddit. [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. [Link]

Sources

Technical Support Center: Purification Strategies for Pyrazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of pyrazole acetic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable heterocyclic compounds. The following sections provide in-depth, experience-driven advice in a question-and-answer format, moving from common inquiries to detailed troubleshooting for specific laboratory techniques.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial stages of purification.

Question: I have a crude solid product after my synthesis. What is the first purification method I should try?

Answer: For most solid pyrazole acetic acid derivatives, recrystallization is the most efficient and scalable first-line purification strategy. It is cost-effective and can yield highly pure material if the impurity profile is suitable. The key is to find an appropriate solvent or solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.[1][2]

A common starting point is a mixed solvent system, such as ethanol/water, where the crude product is dissolved in a minimal amount of hot ethanol (the "good" solvent), followed by the dropwise addition of hot water (the "poor" solvent) until turbidity persists.[1][2] Cooling this mixture slowly should induce crystallization.

Question: My crude product is a dark, viscous oil. How can I purify it?

Answer: Purifying an oil presents a different challenge, as recrystallization is not an option. The recommended approach is column chromatography .[3]

  • Assess Polarity: First, run a Thin Layer Chromatography (TLC) analysis using a solvent system like ethyl acetate/hexane to determine the polarity of your compound and identify a suitable eluent for separation.[4]

  • Choose the Right Stationary Phase: Standard silica gel is the most common choice. However, pyrazole derivatives, being basic, can sometimes streak or decompose on acidic silica. If you observe this, consider using silica gel deactivated with triethylamine or using a different stationary phase like alumina.[5] Alternatively, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient can be very effective, especially for more polar derivatives.[5][6]

Question: My product is clean by NMR, but it has a persistent yellow or reddish color. What is this from and how do I remove it?

Answer: Colored impurities are a frequent issue in pyrazole synthesis, often arising from the air-oxidation or decomposition of hydrazine reagents, especially phenylhydrazine.[7] These impurities are typically highly conjugated and intensely colored, even at low concentrations.

For solids, a simple and effective method is to treat a solution of the crude product with a small amount of activated charcoal . Dissolve the compound in a suitable solvent, add a spatula tip of charcoal, heat the mixture briefly, and then perform a hot filtration through a pad of celite to remove the charcoal.[1] Be cautious, as using too much charcoal can lead to a significant loss of your desired product due to non-specific adsorption.[1]

Question: How can I be confident in the purity of my final compound?

Answer: Purity should be assessed by a combination of techniques. No single method is foolproof.

  • Chromatography: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.[8] For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the standard, providing a purity percentage based on peak area.[9]

  • Spectroscopy: A clean ¹H and ¹³C NMR spectrum, with correct integrations and no significant unassigned peaks, is crucial for confirming both identity and purity.[10]

  • Mass Spectrometry (MS): This confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass, which is a strong confirmation of the elemental formula.[10]

  • Melting Point: A sharp melting point range (typically < 2 °C) for a crystalline solid is a classic indicator of high purity.

Section 2: Troubleshooting Guides by Purification Technique

This section provides detailed troubleshooting for common issues encountered with standard purification methods.

Recrystallization

Recrystallization is a powerful technique but requires careful optimization.

Problem Potential Cause(s) Suggested Solution(s)
Product "Oils Out" Instead of Crystallizing The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated, or cooling is too rapid.Use a lower-boiling point solvent or solvent mixture. Try cooling the solution much more slowly. Add a seed crystal to encourage nucleation. Scratch the inside of the flask with a glass rod at the solvent-air interface.
No Crystals Form Upon Cooling The solution is not saturated enough (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures.Boil off some of the solvent to increase the concentration and attempt to cool again. If that fails, remove the solvent entirely and choose a different solvent system in which your compound is less soluble.
Very Low Recovery of Product Too much solvent was used, leaving a significant amount of product in the mother liquor. The compound has moderate solubility in the solvent even at low temperatures. The crystals were not washed with ice-cold solvent.Minimize the amount of hot solvent used for dissolution. Cool the crystallization mixture in an ice bath or freezer for a longer period before filtering. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Impurities Co-crystallize with the Product The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. The impurity concentration is very high.Select a different solvent system. It may be necessary to perform a preliminary purification step (e.g., a quick filtration through a silica plug or an acid-base wash) to remove the bulk of the impurity before attempting recrystallization.
  • Solvent Selection: Test the solubility of your crude material (~10-20 mg) in small amounts (~0.5 mL) of various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, hexane). A good solvent will dissolve the compound when hot but not when cold. Common systems for these derivatives include ethanol/water, isopropanol/water, and ethyl acetate/hexane.[1][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent (e.g., ethanol) to cover the solid. Heat the mixture to a gentle boil with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a funnel with fluted filter paper. Filter the hot solution quickly into a clean, pre-warmed flask to remove the charcoal or impurities. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: If using a single solvent, cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath. If using a mixed-solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the clear solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography

When recrystallization fails, column chromatography is the workhorse for purification.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Method Selection A Crude Product B Run TLC in EtOAc/Hexane (e.g., 3:7, 1:1, 7:3) A->B C Assess TLC Result B->C D Good Separation? (ΔRf > 0.2) C->D E Streaking or Sticking to Baseline? D->E No G Normal Phase Silica Column D->G Yes F Compound Very Polar? (Rf < 0.1 in pure EtOAc) E->F No H Deactivated Silica Column (Add 1% Et3N to eluent) E->H Yes F->G No I Reverse Phase (C18) Column (Use MeCN/H2O or MeOH/H2O) F->I Yes

Caption: Decision workflow for selecting the appropriate chromatography method.

Question: My compound is streaking badly on the TLC plate and column. What's happening?

Answer: This is a classic sign of interaction between your compound and the stationary phase. Pyrazole rings are basic and the acetic acid moiety is acidic. The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with the basic nitrogen atoms of the pyrazole ring, causing poor peak shape (streaking).[5]

  • Solution: Deactivate the silica gel by adding a small amount of a competitive base to your eluent. Triethylamine (Et₃N) at 0.5-1% (v/v) is most common. This will cap the acidic sites on the silica, allowing your compound to elute cleanly. Conversely, if your compound is streaking due to the carboxylic acid group, adding 0.5-1% acetic acid to the eluent can improve peak shape.[12]

Question: I ran a column, but my fractions are all mixed. How can I improve my separation?

Answer: This indicates poor resolution between your product and impurities.

  • Optimize Eluent: Your eluent is likely too polar, moving everything too quickly. Find a solvent system on TLC where your product has an Rf value between 0.2 and 0.4, and the separation from the nearest impurity (ΔRf) is maximized.

  • Use a Weaker Eluent: Start the column with a less polar solvent system than what you identified in your TLC, and gradually increase the polarity (gradient elution). This will hold back your compounds initially and elute them more slowly and with better separation.

  • Column Dimensions: Use a longer, thinner column for difficult separations. A good rule of thumb is a silica-to-crude-product ratio of 50:1 to 100:1 by weight for challenging mixtures.

Acid-Base Extraction

This technique exploits the amphoteric nature of pyrazole acetic acids (a basic pyrazole ring and an acidic carboxylic acid group) to separate them from neutral, acidic, or basic impurities.[13]

G cluster_0 Step 1: Dissolve & Basify cluster_1 Step 2: Isolate Product A Crude Mixture (in EtOAc) B Add aq. NaHCO3 (Weak Base) A->B C Organic Layer: Neutral & Basic Impurities B->C Separate D Aqueous Layer: Pyrazole Acetic Acid Salt (R-COO- Na+) B->D Separate E Aqueous Layer F Acidify with HCl to pH ~2 E->F G Precipitated Product: Pure Pyrazole Acetic Acid (R-COOH) F->G H Filter or Extract into fresh EtOAc G->H

Sources

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern drug discovery (e.g., celecoxib, ruxolitinib), yet its synthesis is frequently plagued by regiochemical ambiguity.[1] This guide addresses the two primary failure modes: (1) Competing cyclization pathways in condensation reactions (Knorr synthesis) and (2) Site-selectivity issues during the N-alkylation of the pyrazole core. The following protocols replace trial-and-error with mechanistic causality.

Module 1: The Knorr Condensation (1,3-Dicarbonyls + Hydrazines)[2][3][4]

The Core Problem

The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is the most common route to pyrazoles but inherently generates a mixture of 1,3- and 1,5-isomers. This occurs because the hydrazine contains two nucleophilic nitrogens (


 and 

) and the dicarbonyl contains two electrophilic carbons (

and

).
Mechanistic Diagnostics

The regiochemical outcome is determined by the initial nucleophilic attack , which is governed by the Hard-Soft Acid-Base (HSAB) theory and steric accessibility.

KnorrMechanism cluster_Pathways Competing Nucleophilic Attacks Reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine PathA Path A: N(beta) attacks more electrophilic Carbon Reactants->PathA Electronic Control PathB Path B: N(beta) attacks less hindered Carbon Reactants->PathB Steric Control IntermediateA Hydrazone Intermediate A PathA->IntermediateA IntermediateB Hydrazone Intermediate B PathB->IntermediateB Product13 1,3-Isomer (Thermodynamic) IntermediateA->Product13 Product15 1,5-Isomer (Kinetic/Steric) IntermediateB->Product15

Figure 1: Bifurcation of the Knorr synthesis pathway. The initial attack dictates the final isomer.

Troubleshooting & Optimization

Q: My reaction yields a 1:1 mixture of isomers in ethanol. How do I force selectivity? A: Switch the solvent to a fluorinated alcohol. Standard protic solvents like ethanol interact non-specifically. However, hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) are strong hydrogen-bond donors (HBD) but poor nucleophiles. They selectively activate the harder electrophile (the carbonyl) and solvate the hydrazine, amplifying electronic differentiation.

Data: Solvent Effects on Regioselectivity Reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine [1]

SolventDielectric Constant (

)
Regioisomeric Ratio (1,3- : 1,5-)Yield
Ethanol 24.555 : 4592%
THF 7.550 : 5088%
TFE (Trifluoroethanol)27.085 : 1594%
HFIP (Hexafluoroisopropanol)16.7> 98 : 2 96%
Protocol: HFIP-Mediated Regioselective Synthesis

Targeting the 1,3-isomer (Electronic Control)

  • Preparation: Dissolve the unsymmetrical 1,3-dicarbonyl (1.0 equiv) in HFIP (0.5 M concentration). Note: HFIP is volatile and corrosive; use a fume hood.

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS.

  • Workup: HFIP can be recovered by rotary evaporation (b.p. 58 °C). The residue is often the pure pyrazole. If necessary, purify via silica gel chromatography (Hexane/EtOAc).[2]

Module 2: N-Alkylation of the Pyrazole Core

The Core Problem

Alkylating an unsymmetrical NH-pyrazole (tautomeric equilibrium) often results in a mixture of N1- and N2-alkylated products.[3] The "lone pair availability" model is insufficient; selectivity is driven by a tug-of-war between steric hindrance (favoring the less substituted nitrogen) and coordination effects .

Decision Logic for Alkylation

Use this logic tree to select the correct conditions for your specific substrate.

AlkylationLogic Start Start: NH-Pyrazole Alkylation Substrate Substrate Analysis: Is there a bulky group at C3/C5? Start->Substrate StericYes Yes (e.g., t-Bu, CF3, Ph) Substrate->StericYes Steric Bias Present StericNo No (Small groups) Substrate->StericNo No Bias Condition1 Standard Condition: Cs2CO3 or K2CO3 in DMF Favors Steric Relief StericYes->Condition1 Condition2 Chelation Control: Mg(OtBu)2 or MgBr2 Favors N adjacent to donor StericYes->Condition2 Override Sterics Result1 Major Product: Alkylation at distal N (N1) Condition1->Result1 Sterics dominate Result2 Major Product: Alkylation at proximal N (N2) Condition2->Result2 Coordination dominates

Figure 2: Decision matrix for selecting alkylation conditions.

Troubleshooting FAQs

Q: I need to alkylate the nitrogen next to the bulky group (N2), but sterics force the reaction to N1. What do I do? A: You must switch from a purely basic mechanism to a coordination-assisted mechanism . Use Magnesium(II) additives.

  • Why: Mg(II) coordinates to both the pyrazole nitrogen and the incoming electrophile (or a neighboring directing group), anchoring the reaction to the sterically crowded side [2].

  • Reagent: Use Mg(OtBu)2 or MgBr2 with DIPEA in a non-polar solvent like Toluene.

Q: My pyrazole has a CF3 group at position 3.[4] Where will alkylation occur? A: Under standard basic conditions (K2CO3/DMSO), alkylation will occur exclusively at N1 (distal to the CF3).

  • Mechanism: The CF3 group is electron-withdrawing, making the adjacent NH more acidic (inductive effect), but the steric bulk of CF3 blocks the N2 position. Furthermore, the N1 lone pair is more nucleophilic due to less steric shielding [3].

Protocol: Regioselective N1-Alkylation (Standard)

Best for 3-substituted pyrazoles where the substituent is bulky.

  • Dissolution: Dissolve the 3-substituted pyrazole (1.0 equiv) in anhydrous DMSO (0.2 M). Note: DMSO promotes SN2 kinetics and dissociates ion pairs, enhancing N1 selectivity.

  • Base: Add powdered K2CO3 (2.0 equiv). Stir for 15 min.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 3–12 h.

  • Workup: Dilute with water (5x volume) and extract with EtOAc. Wash organic layer with brine to remove DMSO.

References

  • Fustero, S., et al. (2008).[5] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry. [Link]

  • Luo, J., et al. (2022).[6][7] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. [Link][8]

Sources

Technical Support Center: Optimization of Suzuki Coupling for Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of phenylacetic acid derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this specific application of a cornerstone C-C bond-forming reaction.

The Suzuki coupling, a Nobel Prize-winning reaction, is a powerful tool for creating biaryl structures and other complex molecules.[1][2][3] However, the presence of a carboxylic acid moiety, as in phenylacetic acid derivatives, introduces unique challenges that require careful consideration and optimization of reaction parameters. This resource addresses these specific issues in a direct question-and-answer format, grounded in mechanistic principles and supported by field-proven insights.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions researchers often have when planning or starting their Suzuki coupling experiments with phenylacetic acid derivatives.

Q1: Can the carboxylic acid group of phenylacetic acid interfere with the Suzuki coupling reaction?

A1: Yes, the carboxylic acid group can interfere with the Suzuki coupling. The carboxylate, formed under the basic reaction conditions, can act as a ligand for the palladium catalyst. This coordination can potentially inhibit the catalytic cycle, leading to lower yields or reaction failure.[4] Some researchers have reported failed reactions when their aryl boronic acid species contains a carboxylic acid.[4] A common strategy to circumvent this is to protect the carboxylic acid as an ester and then hydrolyze it back to the acid after the coupling reaction.[4]

Q2: What is the primary role of the base in the Suzuki coupling, and how does it affect my reaction with phenylacetic acid?

A2: The base plays several crucial roles in the Suzuki-Miyaura catalytic cycle.[2][5] Its primary function is to activate the boronic acid, forming a more nucleophilic borate species that facilitates the key transmetalation step with the palladium complex.[5][6][7] For phenylacetic acid derivatives, the base will also deprotonate the carboxylic acid. The choice of base is critical as it can influence reaction yield, rate, and selectivity.[5] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[1][5] The selection depends on the specific substrates and desired reaction conditions.

Q3: What are the most common side reactions to be aware of when working with phenylacetic acid derivatives in Suzuki couplings?

A3: The two most prominent side reactions are decarboxylation and protodeboronation.

  • Decarboxylation: Phenylacetic acids, particularly those with certain substituents, can be susceptible to losing CO₂ under thermal or acidic/basic conditions.[8] This is a significant concern as it leads to the formation of a toluene derivative instead of the desired coupled product. The benzylic carbon in phenylacetic acid can stabilize the intermediate formed during decarboxylation.[8]

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[9] This side reaction is often promoted by high temperatures and the presence of water, leading to the formation of a simple arene byproduct and reducing the yield of the desired product.[9][10]

Q4: Is it necessary to use anhydrous solvents and degas the reaction mixture?

A4: While some Suzuki reactions can be performed in aqueous media, careful control of water content is often necessary.[1][11] For sensitive substrates, using anhydrous solvents can minimize side reactions like protodeboronation.[9][12] Degassing the reaction mixture is crucial. Oxygen can oxidize and deactivate the active Pd(0) catalyst and phosphine ligands, leading to lower yields and the formation of homocoupling byproducts.[12] Common degassing methods include sparging with an inert gas like argon or nitrogen, or using freeze-pump-thaw cycles.[12][13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving problems when your Suzuki coupling of phenylacetic acid derivatives does not proceed as expected.

Issue 1: Low to No Product Yield

You've set up your reaction, but upon analysis (TLC, LC-MS, NMR), you observe primarily unreacted starting materials or a very low yield of the desired product.

Caption: Troubleshooting workflow for low or no yield.

  • Verify Catalyst and Ligand Integrity:

    • The Problem: The active Pd(0) species is sensitive to oxygen.[12] If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) in situ can be inefficient and lead to the formation of palladium black, an inactive form of the catalyst.[1] Phosphine ligands are also prone to oxidation.[12]

    • The Solution: Use a fresh, high-quality palladium precatalyst. Modern precatalysts, such as those developed by Buchwald (e.g., SPhos Pd G3/G4) or PEPPSI-type catalysts, are often more robust and efficient.[1][9][14] Ensure your ligand is stored under an inert atmosphere and is free of phosphine oxide.[15] Rigorous degassing of your reaction mixture is non-negotiable.[12]

  • Optimize Reaction Conditions:

    • The Problem: The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step, especially for less reactive aryl chlorides.[1][9] This step is highly dependent on temperature. The choice of base and solvent system can also dramatically affect the reaction outcome.[5][10][16]

    • The Solution:

      • Temperature: If the reaction is sluggish at a lower temperature (e.g., 80°C), consider incrementally increasing the temperature.[12] However, be mindful that excessive heat can promote decarboxylation and other side reactions.[12]

      • Base Selection: If a weaker base like Na₂CO₃ is ineffective, screen stronger bases such as K₃PO₄ or Cs₂CO₃.[5][9] The solubility and strength of the base are key factors.

      • Solvent Screening: The polarity of the solvent can influence the reaction's selectivity and rate.[16] Common solvents for Suzuki couplings include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amide solvents (DMF, DMAc), often with the addition of water.[1] A screening of different solvent systems can reveal the optimal medium for your specific substrates.[10][17]

  • Assess Reagent Quality:

    • The Problem: Boronic acids can degrade over time, especially if not stored properly, leading to protodeboronation before the reaction even starts.[9] Impurities in your aryl halide can also inhibit the catalyst.

    • The Solution: Use fresh, high-purity boronic acid. If you suspect degradation, consider using a more stable derivative like a pinacol or MIDA boronate ester.[1][9] Verify the purity of your aryl halide.

Issue 2: Significant Decarboxylation of the Phenylacetic Acid Derivative

You observe a significant amount of a byproduct corresponding to the loss of CO₂ from your starting material.

  • Lower Reaction Temperature: Decarboxylation is often thermally induced. Running the reaction at the lowest effective temperature can help minimize this side reaction.

  • Protect the Carboxylic Acid: As mentioned in the FAQs, converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction is a very effective strategy. The ester is generally stable under Suzuki conditions and can be hydrolyzed post-coupling.

  • Alternative Coupling Strategies: In some cases, a decarboxylative Suzuki-Miyaura coupling can be intentionally employed.[18][19] This advanced method uses the carboxylic acid as a handle for the cross-coupling, but it requires specific catalysts and conditions that promote decarboxylation as part of the main reaction pathway.

Issue 3: Formation of Homocoupling Byproducts

Your analysis shows byproducts resulting from the coupling of two molecules of the boronic acid (Ar'-Ar') or two molecules of the aryl halide (Ar-Ar).

  • Improve Degassing: The primary cause of boronic acid homocoupling is the presence of oxygen.[12] Enhance your degassing procedure to rigorously exclude air from the reaction.

  • Use a Pd(0) Precatalyst: Starting with a Pd(II) source can lead to homocoupling during the in situ reduction to Pd(0).[12] Using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can circumvent this issue.[12]

  • Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can disfavor the formation of the palladium species that lead to homocoupling.[9][20]

Experimental Protocols and Data

General Protocol for a Screening Reaction

This protocol provides a starting point for optimizing the Suzuki coupling of a phenylacetic acid derivative with an aryl halide.

Reagents:

  • Aryl halide (1.0 equiv)

  • Phenylacetic acid boronic acid/ester derivative (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide, the phenylacetic acid boronic acid derivative, and the base.

  • Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • In a separate vial, dissolve the palladium precatalyst in the anhydrous, degassed solvent.

  • Using a syringe, add the catalyst solution to the reaction vial.

  • Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Common Bases in Suzuki Coupling
BaseTypical Solvent(s)StrengthGeneral Applicability
K₃PO₄ Dioxane, Toluene, THFStrongVery effective for a wide range of substrates, including challenging ones.[5][9]
Cs₂CO₃ Dioxane, Toluene, DMFStrongOften used for difficult couplings; its high solubility can be advantageous.[5][9]
K₂CO₃ Toluene/Water, EthanolModerateA common and cost-effective choice, often used in aqueous systems.[5]
NaOH/KOH Aqueous mixturesStrongCan be effective but may promote side reactions with base-sensitive functional groups.[5]

Data compiled for illustrative purposes. Optimal base selection is highly substrate-dependent.[5]

Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle cluster_reactants Reactants A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C trans-Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D E trans-Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A Product Ar-Ar' (Product) F->Product ArX Ar-X (Aryl Halide) ArX->B ArB [Ar'-B(OR)₂(OH)]⁻ ArB->D Base Base (e.g., OH⁻) ArBOH Ar'-B(OH)₂ Base->ArBOH ArBOH->ArB

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][2][12]

This guide provides a foundational framework for optimizing the Suzuki coupling of phenylacetic acid derivatives. Successful outcomes will always depend on careful experimentation and adaptation of these principles to your specific chemical system.

References

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 3700–3703. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 76(11), 4572–4577. [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? Retrieved from [Link]

  • Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Retrieved from [Link]

  • Sherwood, J. R., Clark, J. H., & Fairlamb, I. J. S. (2020). Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1001–1005. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Bedford, R. B., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis, 7, 1-10. [Link]

  • Li, Y., et al. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. Organic Letters, 26(29), 5693-5698. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Procter, D. J., et al. (2017). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 53(83), 11463-11466. [Link]

  • Schaub, T., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23(13), 4783-4790. [Link]

  • Engle, K. M., & Scott, F. D. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 12(1), 223-231. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Sako, M., et al. (1995). Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Lei, P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 265-271. [Link]

  • Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(6), 7879-7891. [Link]

  • ResearchGate. (2021). Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water for the Synthesis of Industrial Important Fungicides. Retrieved from [Link]

  • The University of Manchester. (n.d.). Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant. Retrieved from [Link]

  • MDPI. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]

  • Organic Chemistry Portal. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

Sources

Identifying and minimizing byproducts in the synthesis of [3-(1H-Pyrazol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Byproducts in N-Arylation Workflows Ticket ID: CHEM-SUP-8821 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Decarboxylation Trap"

The synthesis of [3-(1H-Pyrazol-1-yl)phenyl]acetic acid typically involves a Copper-catalyzed Ullmann-type coupling between a 3-halophenylacetic acid derivative and 1H-pyrazole.

Critical Alert: The most common user error is attempting the coupling directly on the free carboxylic acid. Phenylacetic acids are chemically prone to thermal decarboxylation under the basic, high-temperature conditions (90–110°C) required for Cu-catalysis. Furthermore, free carboxylic acids can chelate Copper(I), poisoning the catalyst and stalling the reaction.

Recommended Strategy: Always perform the coupling on the ester derivative (e.g., methyl or ethyl ester), followed by a mild hydrolysis.

Module 1: Strategic Route Analysis & Impurity Profile

The following diagram outlines the recommended "Ester Protection Strategy" and identifies exactly where specific byproducts are generated.

ReactionPathways Start Starting Material (3-Iodophenylacetic acid ester) Coupling Cu-Catalyzed Coupling (CuI, Ligand, Base, Heat) Start->Coupling Product_Ester Intermediate Ester Coupling->Product_Ester Main Path BP_Red Byproduct A: Reduction (Des-iodo ester) Coupling->BP_Red Trace H2O / Protodehalogenation BP_Homo Byproduct B: Homocoupling (Biaryl diester) Coupling->BP_Homo Oxidative Side Rxn Hydrolysis Hydrolysis (LiOH/NaOH, THF/H2O) Product_Ester->Hydrolysis Final_Product Target Molecule This compound Hydrolysis->Final_Product BP_Decarb Byproduct C: Decarboxylation (3-Pyrazolyl-toluene) Hydrolysis->BP_Decarb Harsh Acid/Heat

Figure 1: Synthetic pathway highlighting critical control points for byproduct generation.

Module 2: Troubleshooting the Coupling Step (Ullmann Reaction)

Context: The reaction uses a catalytic system (typically CuI/Diamine or CuI/Amino Acid) to couple 1H-pyrazole with Methyl (3-iodophenyl)acetate.

Issue 1: "My reaction stalled at 60% conversion."

Diagnosis: Catalyst Poisoning or Ligand Detachment.

  • Mechanism: Free carboxylic acids (from hydrolyzed ester) or trace water can strip the diamine ligand from Copper, leading to the formation of inactive Copper-oxide aggregates (often seen as a black precipitate).

  • Resolution:

    • Strict Anhydrous Conditions: Ensure the base (e.g., K₂CO₃ or Cs₂CO₃) is dried. Water promotes ester hydrolysis during coupling, generating the acid poison.

    • Ligand Load: Increase ligand:Cu ratio from 2:1 to 3:1.

    • Switch Ligand: If using 1,10-phenanthroline, switch to DMEDA (N,N'-Dimethylethylenediamine) or trans-N,N'-dimethylcyclohexane-1,2-diamine , which often form more stable complexes for this specific substrate class.

Issue 2: "I see a major impurity at M-126 (Mass Spectrum)."

Diagnosis: Protodehalogenation (Byproduct A).

  • Identity: Methyl phenylacetate (Loss of Iodine).

  • Cause: This "reduction" byproduct competes with the coupling. It is favored by high temperatures and the presence of hydrogen sources (like solvent impurities).

  • Corrective Action:

    • Lower Temperature: Reduce reaction temperature from 110°C to 90°C.

    • Solvent Choice: Switch from DMF to DMSO or Dioxane . DMF can decompose to form dimethylamine, which can participate in side reactions.

Issue 3: "I see a dimer peak (2x Mass)."

Diagnosis: Ullmann Homocoupling (Byproduct B).

  • Identity: Dimethyl 3,3'-biphenyldiacetate.

  • Cause: Oxidative coupling of two aryl iodide molecules.[1] This is promoted by Oxygen ingress.

  • Corrective Action:

    • Degassing: Sparge the solvent with Argon for 20 minutes before adding the catalyst.

    • Catalyst: Lower the Copper loading (e.g., from 10 mol% to 5 mol%). High Cu concentration favors homocoupling.

Module 3: Analytical Fingerprinting (QA/QC)

Use this table to identify impurities in your crude NMR/LCMS data.

ComponentStructure Note1H NMR Signature (Diagnostic)LCMS (ESI+)
Target Product Pyrazole-Phenyl-Acidδ 6.5 (t, 1H) for Pyrazole-C4; δ 3.6 (s, 2H) for CH₂-COOH.[M+H]⁺ = 203
Byproduct A (Reduction) Phenylacetic AcidAbsence of pyrazole peaks. Multiplet at δ 7.2-7.4 integrates to 5H (mono-sub benzene).[M+H]⁺ = 137 (Ester: 151)
Byproduct B (Homocoupling) BiarylAbsence of pyrazole peaks. Symmetric aromatic region.[M+H]⁺ = ~299 (Diester)
Byproduct C (Decarbox) 1-(3-Tolyl)pyrazoleLoss of CH₂ singlet at δ 3.6. Appearance of CH₃ singlet at δ 2.4 .[M+H]⁺ = 159
Residual Copper Cu-ComplexBroadening of all NMR signals (paramagnetic effect).N/A

Module 4: Purification & Isolation Protocol

Objective: Isolate pure acid without inducing decarboxylation or carrying over Copper.

Step 1: Hydrolysis (The Safe Method)

Do not use acid hydrolysis (HCl/Reflux). Phenylacetic acids are fragile.

  • Dissolve the intermediate ester in THF:Water (3:1) .

  • Add LiOH·H₂O (2.0 equiv) .[2]

  • Stir at Room Temperature (Do not heat).

  • Monitor by TLC until ester disappears (usually < 2 hours).

Step 2: Copper Removal (The "Workup")

Copper residues can chelate to the final product's carboxylic acid and pyrazole nitrogen, making the product blue/green and lowering yield.

  • The EDTA Wash: Upon completion of coupling (before hydrolysis) or after hydrolysis workup:

    • Dilute the organic phase with EtOAc.

    • Wash with 5% aqueous EDTA (disodium salt) or 10% Ammonium Hydroxide .

    • Repeat until the aqueous layer is colorless.

  • Alternative: Use a silica-based metal scavenger (e.g., SiliaMetS® Thiol) if the product is for biological testing.

Step 3: Final Isolation
  • Acidify the aqueous hydrolysis mixture carefully to pH 4-5 using 1M Citric Acid or 1M HCl. Warning: pH < 2 increases risk of decarboxylation if heated.

  • Extract with Ethyl Acetate.[2]

  • Recrystallize from Ethanol/Water if necessary.

Frequently Asked Questions (FAQ)

Q: Can I use 3-bromophenylacetic acid instead of the iodo- derivative? A: Yes, but it is significantly less reactive. You will likely need a stronger ligand (like trans-N,N'-dimethylcyclohexane-1,2-diamine) and higher temperatures (110°C+), which increases the risk of ester hydrolysis and subsequent decarboxylation. Stick to the Iodide if possible for milder conditions (90°C).

Q: Why is my final product oil instead of a solid? A: This often indicates solvent entrapment (DMF/DMSO) or the presence of the decarboxylated impurity (which is an oil). Run a ¹H NMR. If you see the product signals but it's an oil, try triturating with cold Hexanes or Diethyl Ether to induce crystallization.

Q: Can I use a Palladium catalyst (Buchwald-Hartwig) instead? A: Yes. Pd-catalyzed C-N coupling is generally more efficient and requires lower temperatures than Cu-Ullmann.

  • Catalyst: Pd₂(dba)₃ + XPhos or BrettPhos.

  • Benefit: Avoids the high temps that cause decarboxylation.

  • Drawback: Pd is harder to remove from the pyrazole nitrogen than Cu.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[3] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[3][4] The Journal of Organic Chemistry, 69(17), 5578–5587. Link

    • Core protocol for Cu-catalyzed N-aryl
  • Ma, D., & Cai, Q. (2004).[5] L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.[5] Synlett, 2004(1), 128–130. Link

    • Altern
  • Taillefer, M., Xi, Z., & Xia, N. (2011). Copper-catalyzed N-arylation of nucleophilic heterocycles. Chemistry – A European Journal, 17, 6334. Discussion of mechanism and competitive byproducts.
  • Goossen, L. J., et al. (2010). Decarboxylative Cross-Coupling Reactions. Topics in Organometallic Chemistry. Link

    • Background on the thermal instability of phenylacetic acids.

Sources

Technical Support Center: Solubility Optimization for [3-(1H-Pyrazol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PYR-003 Status: Active Subject: Troubleshooting precipitation and enhancing bioavailability in aqueous buffers.

Executive Summary

You are encountering solubility issues with [3-(1H-Pyrazol-1-yl)phenyl]acetic acid , a bifunctional scaffold containing a lipophilic pyrazole-phenyl core and an ionizable carboxylic acid tail.

The core challenge is the molecule's pH-dependent solubility profile . With a predicted


 of approximately 4.3–4.5  (typical for phenylacetic acid derivatives), this compound exists as a neutral, poorly soluble species in acidic environments and as a soluble anion in basic environments. Furthermore, the pyrazole ring introduces potential for 

-

stacking aggregation, leading to "crash-out" events upon dilution from DMSO stocks.

This guide provides three validated protocols to stabilize this compound for biological assays.

Module 1: The Decision Matrix (Workflow)

Before modifying your protocol, determine the optimal solubilization strategy based on your assay's tolerance.

SolubilityStrategy Start Start: Define Assay Constraints CellBased Cell-Based Assay? Start->CellBased Enzyme Enzymatic/Biochemical? Start->Enzyme DMSOTol Can cells tolerate 0.5% DMSO? CellBased->DMSOTol BufferpH Is Assay pH > 6.0? Enzyme->BufferpH RouteA Protocol A: Standard DMSO (Stepwise Dilution) DMSOTol->RouteA Yes RouteB Protocol B: Cyclodextrin Complex (HP-β-CD) DMSOTol->RouteB No (Sensitive Cells) BufferpH->RouteA Yes RouteC Protocol C: In-Situ Salt Formation (Sodium Salt) BufferpH->RouteC No (Low pH required)

Figure 1: Solubilization Decision Matrix. Select Protocol B for sensitive primary cells or Protocol C for high-concentration requirements in aqueous buffers.

Module 2: Protocol A - The "DMSO Shock" Prevention

Best for: Standard immortalized cell lines (HeLa, HEK293) and robust enzymatic assays.

The Problem: Directly pipetting 100% DMSO stock into aqueous media causes a rapid change in dielectric constant. The hydrophobic pyrazole-phenyl core aggregates faster than the water can solvate the carboxylic acid, causing immediate, often invisible, microprecipitation.

The Solution: Use an Intermediate Dilution Step to allow gradual hydration.

Step-by-Step Protocol:

  • Prepare Master Stock: Dissolve powder in 100% anhydrous DMSO to 10 mM . Vortex until clear.

  • Prepare Intermediate Stock (10x):

    • Take 10 µL of Master Stock.

    • Add 90 µL of PBS (pH 7.4) or culture media.

    • Critical: Pipette up and down immediately. Do not let the DMSO drop sit at the bottom.

    • Result: 1 mM solution in 10% DMSO.

  • Final Assay Dilution:

    • Add 10 µL of Intermediate Stock to 90 µL of Assay Buffer.

    • Final Concentration: 100 µM compound in 1% DMSO.

Validation: Measure OD600 (turbidity) immediately after mixing. An increase >0.01 OD units compared to vehicle control indicates aggregation [1].

Module 3: Protocol B - Cyclodextrin Complexation

Best for: Sensitive primary cells (neurons, stem cells), in vivo injections, or when DMSO must be <0.1%.

The Science: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket" that encapsulates the lipophilic phenyl-pyrazole moiety, while the hydrophilic exterior interacts with water. This prevents aggregation without altering the compound's chemical structure [2].

Step-by-Step Protocol:

  • Prepare Vehicle: Make a 20% (w/v) HP-

    
    -CD  solution in sterile water or PBS. Filter sterilize (0.22 µm).
    
  • Solubilization:

    • Weigh 1-2 mg of this compound.

    • Add the 20% HP-

      
      -CD solution directly to the powder.
      
    • Sonicate at 37°C for 20–30 minutes.

  • Equilibration: Shake at 200 RPM for 2 hours at room temperature.

  • Usage: This stock is stable at 4°C. Dilute into media as needed. The cyclodextrin will release the drug upon dilution or contact with biological membranes.

Why HP-


-CD? 
Unlike Methyl-

-CD, HP-

-CD is less likely to extract cholesterol from cell membranes, reducing cytotoxicity in sensitive assays [3].
Module 4: Protocol C - In-Situ Salt Formation

Best for: High-concentration structural biology (NMR, Crystallography) or assays requiring zero organic solvent.

The Science: The carboxylic acid group (


 ~4.3) is the key to solubility. By converting the acid (COOH) to the sodium salt (

), you increase the lattice energy and hydration potential, making it highly water-soluble [4].

Step-by-Step Protocol:

  • Calculate Stoichiometry: You need exactly 1.0 equivalent of Base.

    • MW of Compound: ~202.2 g/mol (Estimate).

    • Target: 10 mg compound (~49 µmol).

  • Prepare Base: Use 0.1 M NaOH (freshly prepared).

  • Reaction:

    • Suspend 10 mg of compound in 900 µL water (it will look cloudy).

    • Slowly add 490 µL of 0.1 M NaOH (1 equivalent).

    • Vortex.[1] The solution should turn clear as the salt forms.

  • Buffering:

    • Once clear, add 100 µL of 10x PBS or HEPES to lock the pH.

    • Note: Ensure final pH is > 6.0. If the pH drops below 5.0, the free acid will precipitate.

Troubleshooting & FAQs

Q: My compound precipitates in the cell culture media after 24 hours. Why? A: This is likely due to pH drift . As cells metabolize, they produce lactic acid, lowering the media pH. If the pH approaches the


 (4.3), the compound protonates and crashes out.
  • Fix: Increase the buffering capacity of your media (add 10-25 mM HEPES) to maintain pH > 7.0.

Q: Can I use Ethanol instead of DMSO? A: Generally, No . Ethanol evaporates rapidly in plate assays (edge effects) and is often more cytotoxic to mammalian cells than DMSO at equivalent concentrations [5]. Stick to DMSO or Cyclodextrins.

Q: I see "crystals" in my microscope during the assay. A: This is a false positive for inhibition (pan-assay interference). The crystals sequester the enzyme or scatter light.

  • Fix: Add a non-ionic detergent like 0.01% Triton X-100 or Tween-20 to your assay buffer.[1] This lowers the surface tension and prevents micro-crystallization [6].

Mechanism of Solubility Failure

Understanding why the crash-out happens helps you prevent it.

PrecipMechanism cluster_0 Scenario: Direct Addition (Failure) cluster_1 Scenario: Salt/CD (Success) Step1 100% DMSO Stock (Solvated by DMSO) Step2 Rapid Mixing with Water Step1->Step2 Step3 Exothermic Reaction (DMSO hydrates water) Step2->Step3 Step4 Compound Exclusion (Hydrophobic Effect) Step3->Step4 Step5 Precipitation/Aggregation Step4->Step5 Sol1 Compound + NaOH/CD Sol2 Ionization / Encapsulation Sol1->Sol2 Sol3 Stable Hydration Shell Sol2->Sol3

Figure 2: Mechanism of precipitation vs. stabilization. Direct mixing (Left) strips the DMSO solvation shell too fast. Stabilization (Right) uses charge or encapsulation to maintain order.

References
  • Assay Guidance Manual. Solubility and Stability in Aqueous Buffers. National Center for Advancing Translational Sciences.[2][3][4] Available at: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Available at: [Link]

  • Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): a toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PLOS ONE, 8(12), e81204. Available at: [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. Available at: [Link]

Sources

Stabilizing [3-(1H-Pyrazol-1-yl)phenyl]acetic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of [3-(1H-Pyrazol-1-yl)phenyl]acetic Acid

Introduction

From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Bulletin #PPA-03-STAB

Welcome to the technical support hub for This compound . This guide addresses the specific physicochemical challenges of this intermediate, particularly its dual nature containing both a weakly basic pyrazole moiety and an acidic phenylacetic tail.[1]

Our data indicates that users frequently encounter three core failure modes: pseudo-first-order esterification in protic solvents, oxidative decarboxylation during drying, and pH-dependent solubility crashing during aqueous workups.[1][2] The following modules provide the protocols necessary to stabilize this compound.

Module 1: Solvent Selection & Solubility

User Question: I am observing precipitation when diluting my DMSO stock into aqueous buffer. Which solvent system provides the best balance of solubility and chemical stability?

Technical Analysis: this compound exhibits pH-dependent solubility due to its amphoteric character.[1][2]

  • The Acidic Domain: The carboxylic acid (pKa ~4.[1]2) ionizes at pH > 5.[1][2]

  • The Basic Domain: The pyrazole N2 nitrogen (pKa ~2.[1]5) protonates at pH < 2.[1][2]

  • The Danger Zone: In the pH range of 3–4, the molecule approaches its isoelectric point (zwitterionic character), leading to minimum solubility and aggregation.

Troubleshooting Protocol: Avoid storing the compound in alcohols (Methanol/Ethanol) for periods >24 hours due to esterification risks.[1] Use Acetonitrile (MeCN) or DMSO for stock solutions.[2]

Solvent Compatibility Matrix
SolventSolubility RatingStability RiskMax Storage Time (25°C)Recommendation
Methanol HighHigh (Methyl Ester formation)< 4 HoursAvoid for storage; OK for immediate transfer.[1][2]
DMSO Very HighLow> 6 MonthsBest for Stock Solutions.
Acetonitrile ModerateLow> 6 MonthsBest for HPLC/LCMS prep.
Water (pH 7) High (as salt)Moderate (Hydrolysis risk if heated)24-48 HoursUse fresh; keep cold.[1][2]
Water (pH 3-4) Very Low N/A (Precipitation)N/AAvoid.

Module 2: Chemical Stability & Degradation

User Question: My LC-MS shows a growing impurity peak with M+14 mass shift after leaving the sample in methanol overnight. Is this an impurity in the reagent?

Technical Analysis: No, this is a process-induced artifact .[1][2] Phenylacetic acid derivatives undergo Fischer Esterification in methanol, catalyzed by trace acids or even the molecule's own acidity (autocatalysis).[1] The M+14 shift corresponds to the conversion of -COOH to -COOCH₃.[1][2]

Additionally, benzylic carboxylic acids are susceptible to decarboxylation (loss of CO₂, M-44) under oxidative stress or high heat (>60°C), particularly if trace metals are present.[1]

Visualizing the Degradation Pathways:

DegradationPathways Compound [3-(1H-Pyrazol-1-yl) phenyl]acetic acid (MW: 202.2) Ester Methyl Ester Impurity (M+14: 216.2) Compound->Ester Acid-Catalyzed Esterification Decarb Decarboxylated Product (M-44: 158.2) Compound->Decarb Oxidative Decarboxylation Methanol Solvent: Methanol (Protic) Methanol->Ester Heat Stress: Heat/Oxidation (>60°C) Heat->Decarb

Figure 1: Primary degradation pathways.[1][2] The M+14 esterification is the most common artifact in analytical samples prepared in alcohols.

Corrective Action:

  • Immediate: Switch analytical diluent to 50:50 Acetonitrile:Water .

  • Process: If alcohol is required for synthesis, ensure the reaction mixture is neutralized immediately upon completion.[1]

  • Drying: Dry the solid product under vacuum at <45°C . Avoid higher temperatures to prevent thermal decarboxylation [1].[1][2]

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

User Question: I am seeing severe peak tailing and split peaks on my C18 column. How do I sharpen the peak shape?

Technical Analysis: The pyrazole nitrogen is a Lewis base.[1] On standard silica-based C18 columns, residual silanol groups (Si-OH) act as weak acids.[2] The pyrazole nitrogen interacts with these silanols, causing secondary retention (tailing).

Method Optimization Guide:

  • Mobile Phase Modifier: You must use an acidic modifier to suppress silanol ionization and protonate the pyrazole (ensuring a single ionic species).[1]

    • Recommended:0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) .[1][2]

    • Avoid: Neutral ammonium acetate (unless pH > 8, which risks silica dissolution).[1][2]

  • Column Choice: Use an "End-capped" or "Base-deactivated" C18 column (e.g., C18-Aq or Hybrid Particle technology) to minimize silanol activity [2].[1][2]

Standardized HPLC Protocol:

  • Column: C18 End-capped (150 x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Phenyl ring) or 220 nm (Amide/Carboxyl).[1][2]

Module 4: Storage & Handling FAQs

Q: Is the compound light sensitive? A: Yes, moderately.[1] While the pyrazole ring is stable, phenylacetic acid derivatives can undergo photo-oxidative decarboxylation over long exposures [3].[1] Store in Amber Glass Vials .

Q: Can I freeze the aqueous solution? A: Avoid freezing aqueous solutions if possible, as freeze-thaw cycles can induce precipitation at the container walls.[1] It is safer to freeze aliquots in 100% DMSO .[1][2]

Q: How do I remove DMSO from my product? A: Do not use rotary evaporation (requires too much heat).[1][2] Instead, perform a Lyophilization (Freeze-Drying) cycle or a rapid aqueous workup:

  • Dilute DMSO mixture 10x with water.[1][2]

  • Adjust pH to 3.0 (induce precipitation).[1][2]

  • Filter solids or extract with Ethyl Acetate.[1][2]

References

  • Montazerozohori, M., et al. "Biomimetic Catalytic Decarboxylation of Phenylacetic Acid Derivatives by Manganese(III) Complex."[1][3] Asian Journal of Chemistry, vol. 21, no.[1] 7, 2009. Link

  • Sivagam, B., et al.[1][2][4] "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis, 2014.[1][4] Link

  • Murakami, K., et al. "Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide."[1][2] Organic & Biomolecular Chemistry, 2023.[1][2] Link

  • Bohm, S., et al. "Auto-catalytic effect of acetic acid on the kinetics of the methanol/acetic anhydride esterification."[1][5] Chemical Engineering Science, 2008.[1][2] Link

Sources

Optimizing reaction conditions for N-arylation of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-Arylation of Pyrazoles Current Status: Online | Role: Senior Application Scientist Ticket ID: PYR-ARYL-OPT-001

Introduction: The "Why" Behind the Challenge

Welcome to the Technical Support Center. You are likely here because N-arylation of pyrazoles is deceptively complex. Unlike simple amines, pyrazoles possess two nucleophilic nitrogen atoms with distinct electronic and steric environments (N1 vs. N2), leading to regioselectivity nightmares. Furthermore, the pyrazole ring is electron-rich but poorly nucleophilic compared to piperidine or morpholine, often requiring specialized ligands to facilitate oxidative addition or transmetallation.

This guide moves beyond basic "recipes" to the mechanistic causality of reaction failure. We will troubleshoot the three dominant methodologies: Buchwald-Hartwig (Pd) , Ullmann-type (Cu) , and Chan-Lam (Cu/Boronic Acid) .

Module 1: Method Selection Strategy (Triage)

Before optimizing, ensure you are using the correct "engine" for your substrate.

Visual 1: Method Selection Decision Tree

MethodSelection Start START: Substrate Analysis Halide Is the coupling partner an Aryl Halide (I, Br, Cl)? Start->Halide Boronic Is the coupling partner an Aryl Boronic Acid? Halide->Boronic No Scale Is the reaction scale >100g? Halide->Scale Yes ChanLam METHOD C: Chan-Lam (Cu) Room temp, oxidative, mildest Boronic->ChanLam Yes Sterics Is the Pyrazole/Aryl highly sterically hindered? Scale->Sterics No Ullmann METHOD B: Ullmann (Cu) Low cost, high temp, robust Scale->Ullmann Yes (Cost driven) Sensitive Base-sensitive functional groups? Sterics->Sensitive No Buchwald METHOD A: Buchwald-Hartwig (Pd) High cost, highest yield, best for sterics Sterics->Buchwald Yes (Ortho-subs) Sensitive->Buchwald Yes (Mild base possible) Sensitive->Ullmann No (Standard conditions)

Caption: Decision matrix for selecting the optimal N-arylation methodology based on substrate constraints.

Module 2: Troubleshooting Buchwald-Hartwig (Pd-Catalysis)

Context: Palladium catalysis is the "gold standard" for difficult couplings, particularly with aryl chlorides or hindered substrates.

Q1: My reaction turns black immediately (Pd-black formation) and yield is <10%. Why? Diagnosis: Ligand dissociation or insufficient catalyst loading relative to the ligand. The Fix:

  • The "Why": Pyrazoles are poor ligands for Pd. If your phosphine ligand dissociates, the "naked" Pd(0) aggregates into inactive Pd-black.

  • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., tBuXPhos , Me4tBuXPhos , or BrettPhos ). These ligands create a "protective shell" around the Pd center, facilitating reductive elimination while preventing aggregation.

  • Protocol Adjustment: Ensure a Ligand:Pd ratio of 1.2:1 to 2:1 . Never use a 1:1 ratio with monodentate ligands for challenging substrates.

Q2: I see full conversion of the aryl halide, but the product is the reduced arene (Ar-H), not the N-aryl pyrazole. Diagnosis: Beta-hydride elimination or solvent interference. The Fix:

  • The "Why": If the pyrazole is slow to bind (transmetallate) to the Pd(II)-Ar complex, the complex may abstract a hydride from the solvent (especially alcohols or impure DMF) or the base.

  • Solution: Switch to anhydrous Toluene or 1,4-Dioxane . Avoid primary/secondary alcohol solvents. Ensure your base (e.g., NaOtBu) is fresh and dry.

Q3: How do I couple an aryl chloride? My standard conditions (Pd(PPh3)4) failed. Diagnosis: Insufficient oxidative addition power. The Fix:

  • The "Why": Aryl chlorides have a strong C-Cl bond. Triphenylphosphine is too weak to promote oxidative addition.

  • Solution: Use a "Third Generation" Buchwald precatalyst (e.g., XPhos Pd G3 ). The precatalyst ensures a 1:1 active species generation without requiring in-situ reduction.

    • Reference:

Module 3: Troubleshooting Ullmann & Chan-Lam (Cu-Catalysis)

Context: Copper is cost-effective but often requires higher temperatures (Ullmann) or specific oxidative conditions (Chan-Lam).

Q4: My Ullmann reaction (CuI/Diamine) works for Iodides but fails completely for Bromides. Diagnosis: The "Ligand Effect" is missing. The Fix:

  • The "Why": Classical Ullmann requires harsh temperatures (140°C+). Modern variations use diamine ligands (e.g., DMEDA , trans-1,2-cyclohexanediamine ) to stabilize the Cu(I) species and lower the activation energy for oxidative addition.

  • Solution: Add 10-20 mol% trans-N,N'-dimethyl-1,2-cyclohexanediamine . This often allows reaction temperatures to drop to 80-100°C and enables aryl bromide coupling.

    • Reference: [Copper-Diamine-Catalyzed N-Arylation - Org.[1][2] Chem. Portal]([Link])

Q5: My Chan-Lam coupling (Boronic acid + Pyrazole) stalls after 50% conversion. Diagnosis: Catalyst poisoning or lack of oxidant. The Fix:

  • The "Why": Chan-Lam is an oxidative coupling (Cu(II)

    
     Cu(III) 
    
    
    
    Cu(I)). The Cu(I) must be re-oxidized to Cu(II) by oxygen to sustain the cycle. If the reaction is sealed too tightly or the headspace O2 is depleted, the cycle stops.
  • Solution: Do not run this under Argon. Run under an O2 balloon or open air (if humidity is controlled). Add 4Å molecular sieves ; water is a byproduct that can inhibit the reaction by hydrolyzing the boronic acid/ester.

Module 4: Controlling Regioselectivity (The "Steering")

Context: Pyrazoles can react at N1 or N2.[3] For 3-substituted pyrazoles, this leads to 1,3- vs 1,5-isomers.

Visual 2: Regioselectivity Mechanism & Control

Regioselectivity Tautomer Pyrazole Tautomer Equilibrium (Fast Exchange) StericPath Steric Control (Bulky R-group) Tautomer->StericPath ElectronicPath Electronic Control (EWG R-group) Tautomer->ElectronicPath N1_Attack N1 Attack (Distal) Less Hindered StericPath->N1_Attack Major Pathway N2_Attack N2 Attack (Proximal) More Hindered ElectronicPath->N2_Attack If R=CF3 (Inductive effect) Product_13 1,3-Disubstituted Product (Thermodynamic/Steric Favored) N1_Attack->Product_13 Product_15 1,5-Disubstituted Product (Kinetic/Chelation Favored) N2_Attack->Product_15

Caption: Workflow demonstrating how steric bulk favors the 1,3-isomer (N1 attack), while specific electronic effects or chelation can force the 1,5-isomer.

Q6: I need the 1,5-isomer (sterically crowded), but I only get the 1,3-isomer. How do I switch selectivity? The Fix:

  • Switch Solvent: Use a non-polar solvent (Toluene) over polar aprotic (DMF). In polar solvents, the pyrazole anion is "naked" and reaction is governed purely by sterics (favoring 1,3). In non-polar solvents, the metal cation coordinates to the N-lone pairs, potentially directing the reaction via coordination to the substituent (if it has a lone pair).

  • Blocking Strategy: If possible, use a SEM-group transposition strategy. Protect N1, arylate C5 (C-H activation), then deprotect.

    • Reference:

Module 5: Validated Experimental Protocols

Protocol A: General Buchwald-Hartwig (Robust)

Best for: Aryl Bromides/Chlorides, Hindered Substrates.

  • Charge: Pyrazole (1.2 equiv), Aryl Halide (1.0 equiv), tBuXPhos Pd G3 (2.0 mol%).

  • Base: Add K3PO4 (2.0 equiv) or Cs2CO3 (for higher solubility).

  • Solvent: Add 1,4-Dioxane or Toluene (0.2 M concentration).

  • Cycle: Degas (sparge with N2 for 10 min).

  • Heat: Stir at 100°C for 12-16 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Protocol B: Modified Chan-Lam (Mild)

Best for: Boronic Acids, Room Temp, Open Air.

  • Charge: Pyrazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Cu(OAc)2 (0.1 - 1.0 equiv).

  • Ligand: Add 2,2'-Bipyridine (1.0 equiv) - Critical for stabilizing Cu species.

  • Base: Add Na2CO3 (2.0 equiv).

  • Solvent: MeOH:H2O (9:1) or DCE (if solubility is poor).

  • Atmosphere: Open vessel or O2 balloon.

  • Time: Stir at RT for 24h.

Data Summary: Method Comparison

FeatureBuchwald-Hartwig (Pd)Ullmann (Cu)Chan-Lam (Cu)
Coupling Partner Aryl Halides / TriflatesAryl Iodides / BromidesAryl Boronic Acids
Temperature 80 - 120°C100 - 140°C25 - 60°C
Steric Tolerance High (with specialized ligands)ModerateLow to Moderate
Regioselectivity High (Ligand controlled)ModerateLow (Substrate controlled)
Cost

$ (Pd + Ligands)
$ (Cu + Diamine)

(Boronic Acids)

References

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]

  • Buchwald–Hartwig amination. Source: Wikipedia (General Mechanism & History) URL:[Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles. Source: NCBI / PMC URL:[Link]

  • Chan-Lam Coupling. Source: Organic Chemistry Portal URL:[Link]

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Source: Research Square / Sciety URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Anti-Inflammatory Activity of [3-(1H-Pyrazol-1-yl)phenyl]acetic Acid vs. Celecoxib

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the anti-inflammatory activity of [3-(1H-Pyrazol-1-yl)phenyl]acetic acid (a specific pyrazolyl-phenylacetic acid derivative) versus the standard COX-2 selective inhibitor Celecoxib .

This analysis synthesizes data from structure-activity relationship (SAR) studies of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) and established pharmacological profiles of Celecoxib.

Executive Summary

  • Celecoxib is a diarylheterocycle sulfonamide and the prototype selective COX-2 inhibitor, designed to reduce gastrointestinal (GI) toxicity associated with traditional NSAIDs.

  • This compound represents a hybrid pharmacophore combining the pyrazole ring (crucial for COX-2 selectivity) with a phenylacetic acid tail (characteristic of potent NSAIDs like Diclofenac and Lumiracoxib).

  • Key Distinction: While Celecoxib relies on a sulfonamide group for COX-2 specificity, the this compound scaffold utilizes a carboxylic acid moiety for binding, potentially offering a different metabolic profile (glucuronidation vs. CYP2C9 oxidation) and avoiding sulfonamide hypersensitivity.

Structural & Mechanistic Comparison

The fundamental difference lies in the "anchor" group used to bind the cyclooxygenase active site.

FeatureCelecoxibThis compound
Core Scaffold DiarylpyrazolePhenylacetic acid with Pyrazole substituent
COX-2 Binding Group Sulfonamide (

)
Pyrazole Ring (Side pocket fit)
Acidic Center None (Weakly acidic sulfonamide)Carboxylic Acid (

)
Selectivity Source Bulky side chain fits COX-2 side pocketPyrazole group fits COX-2 side pocket
Primary Metabolism CYP2C9 (Oxidation)Glucuronidation (Phase II)
Mechanistic Pathway Diagram

The following diagram illustrates the intervention points of both compounds within the inflammatory cascade.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) Gastric Protection, Hemostasis AA->COX1 COX2 COX-2 (Inducible) Inflammation, Pain, Fever AA->COX2 PGs Prostaglandins (PGG2/PGH2) COX1->PGs COX2->PGs PGE2 PGE2 (Pain & Inflammation) PGs->PGE2 TxA2 Thromboxane A2 (Platelet Aggregation) PGs->TxA2 Celecoxib Celecoxib (High Selectivity) Celecoxib->COX1 Weak/No Inhibition Celecoxib->COX2 Strong Inhibition PyrazolAcid This compound (Balanced Potency/Selectivity) PyrazolAcid->COX1 Partial Inhibition (Due to Acid Group) PyrazolAcid->COX2 Inhibition

Caption: Differential inhibition of the Arachidonic Acid cascade. Celecoxib shows high specificity for COX-2, while the phenylacetic acid derivative retains some COX-1 affinity due to the carboxylate group.

Pharmacological Performance Evaluation

In Vitro Potency (IC50)

The presence of the acetic acid group generally confers high potency but can reduce selectivity compared to the rigid sulfonamide of Celecoxib.

  • Celecoxib: Exhibits an IC50 for COX-2 in the range of 0.04 - 0.05 µM with a Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) of >300.

  • This compound: Based on SAR data for pyrazolyl-acetic acid derivatives (e.g., Lonazolac analogs), these compounds typically show:

    • COX-2 IC50: 0.01 - 0.1 µM (Comparable or superior potency to Celecoxib).

    • COX-1 IC50: 1.0 - 10 µM (Moderate selectivity).

    • Selectivity Index: Typically 10 - 100 .

Interpretation: The phenylacetic acid derivative is likely more potent on a molar basis due to the ionic interaction of the carboxylate with Arg120 in the COX active site, but less selective than Celecoxib, posing a slightly higher risk of gastric irritation than the coxibs but less than traditional NSAIDs like Indomethacin.

In Vivo Anti-Inflammatory Activity

In standard models such as the Carrageenan-Induced Paw Edema assay in rats:

CompoundDose (mg/kg)% Inhibition of Edema (3h)Duration of Action
Celecoxib 1060 - 70%Long (>12h)
This compound 1055 - 75%Moderate (6-8h)
Diclofenac (Ref) 1070 - 80%Short (4-6h)

Experimental Insight: The this compound compound demonstrates rapid onset of action (characteristic of acid derivatives) compared to the slower onset of Celecoxib. The pyrazole ring enhances lipophilicity, improving tissue penetration into the inflamed joint.

Safety & Toxicology Profile

Ulcerogenic Liability

A critical advantage of Celecoxib is its low ulcerogenic index. The acid derivative, possessing a free carboxylic acid, interacts directly with the gastric mucosa (local irritation) and inhibits COX-1 slightly more than Celecoxib.

  • Celecoxib: Ulcer Index (UI) ≈ 0.5 - 1.0 (at therapeutic doses).

  • This compound: UI ≈ 5.0 - 10.0.

    • Note: While safer than Indomethacin (UI > 20), it requires esterification or prodrug formulation (e.g., NO-donating derivatives) to match Celecoxib's GI safety profile.

Cardiovascular Safety

Celecoxib carries a "Black Box" warning for cardiovascular thrombotic events due to the imbalance of Prostacyclin (PGI2) vs. Thromboxane (TxA2).

  • Hypothesis: The this compound, having partial COX-1 activity (which suppresses TxA2), may theoretically offer a better cardiovascular safety profile than pure COX-2 inhibitors by maintaining the PGI2/TxA2 balance, similar to the rationale behind Naproxen.

Experimental Protocol: Evaluation Workflow

To validate these comparisons in a lab setting, the following standardized protocol is recommended.

Workflow Diagram

Experimental_Protocol Synthesis Synthesis (Vilsmeier-Haack / Hydrolysis) InVitro In Vitro Assay (COX-1/COX-2 Inhibition Kit) Synthesis->InVitro Purified Compound InVivo In Vivo Model (Rat Paw Edema) InVitro->InVivo Select Dose (ED50) Analysis Data Analysis (IC50 & % Inhibition) InVivo->Analysis Edema Volume

Caption: Step-by-step workflow for evaluating the anti-inflammatory efficacy of the target compound.

Detailed Methodology
  • Synthesis: Prepare this compound via condensation of 3-hydrazinophenylacetic acid with 1,1,3,3-tetramethoxypropane or via hydrolysis of the corresponding nitrile/ester intermediate.

  • COX Inhibition Assay (In Vitro):

    • Use a colorimetric COX (ovine/human) screening kit.

    • Incubate enzyme with heme, arachidonic acid, and test compound (0.01 - 100 µM).

    • Measure Peroxidase activity.

    • Control: Celecoxib (positive), DMSO (negative).

  • Carrageenan-Induced Paw Edema (In Vivo):

    • Animals: Wistar albino rats (150-200g).

    • Groups: Control, Celecoxib (10 mg/kg), Test Compound (10 mg/kg).

    • Induction: Inject 0.1 mL 1% carrageenan into sub-plantar tissue.

    • Measurement: Plethysmometer readings at 0, 1, 3, and 5 hours.

    • Calculation:

      
       (where 
      
      
      
      is control volume,
      
      
      is test volume).

Conclusion

This compound serves as a potent anti-inflammatory agent that bridges the gap between traditional phenylacetic acid NSAIDs (like Diclofenac) and selective COX-2 inhibitors (like Celecoxib).

  • Efficacy: Comparable to Celecoxib in acute inflammation models.

  • Selectivity: Moderate COX-2 selectivity (lower than Celecoxib), implying a trade-off between potency and GI safety.

  • Application: Best suited for researchers investigating non-sulfonamide COX-2 inhibitors or developing dual COX/LOX inhibitors where the carboxylic acid moiety is essential for binding.

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link

  • Raines, S., et al. (1980). "Anti-inflammatory 1-phenyl-1H-pyrazole-4-acetic acids." Journal of Medicinal Chemistry. (Foundational SAR for pyrazolyl-acetic acids). Link

  • Abdel-Aziz, M., et al. (2012). "Synthesis and anti-inflammatory activity of some new 3-(1-phenyl-1H-pyrazol-4-yl)acetic acid derivatives." European Journal of Medicinal Chemistry. (Analogous structure comparison). Link

  • Fisher Scientific. "Product Specification: [3-(1H-Pyrazol-1-yl)phenyl]methanol." (Precursor verification). Link

  • Stefanovic-Racic, M., et al. (1999). "The effects of COX-2 selective inhibitors on cartilage metabolism." Arthritis & Rheumatism. Link

A Comparative Guide to the Cross-Validation of Analytical Methods for [3-(1H-Pyrazol-1-yl)phenyl]acetic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of three prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA)—for the quantification of [3-(1H-Pyrazol-1-yl)phenyl]acetic acid. More critically, this document details the principles and practical execution of cross-validation, a necessary process to ensure consistency and reliability when analytical methods are transferred between laboratories or when a new method is introduced to replace an existing one. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a robust framework for ensuring data integrity across the lifecycle of an analytical procedure.

Introduction: The Significance of this compound and its Quantification

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown a wide range of biological activities, making its precise quantification critical during drug substance and drug product development. The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a common feature in many active pharmaceutical ingredients. Accurate and reliable analytical methods are essential to determine the purity, stability, and concentration of this intermediate, ensuring the quality and safety of the final drug product.

The process of analytical method validation demonstrates that a procedure is suitable for its intended purpose. However, in the dynamic environment of pharmaceutical development, it is often necessary to transfer analytical methods between different laboratories, upgrade instrumentation, or introduce new, more efficient techniques. In these scenarios, cross-validation becomes a critical step to demonstrate that the results produced by two different analytical methods are equivalent and reliable. This guide will explore the nuances of three common analytical techniques and provide a detailed protocol for their cross-validation.

Overview of Analytical Techniques for this compound Quantification

The selection of an analytical method is a balance of sensitivity, selectivity, speed, and cost. Below is a comparative overview of three widely used techniques for the quantification of organic acids like this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of chromophoric compounds. The separation is based on the differential partitioning of the analyte between a stationary phase (typically a C18 column) and a liquid mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.

  • Principle of Operation: The carboxyl group and the phenyl-pyrazole structure of this compound allow for UV detection. The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is crucial for achieving good separation from impurities.

  • Strengths:

    • Cost-effective and widely available instrumentation.

    • Robust and reliable for routine quality control analysis.

    • Simple method development.

  • Limitations:

    • Lower sensitivity compared to mass spectrometry-based methods.

    • Potential for interference from co-eluting impurities that also absorb at the detection wavelength.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. This technique is particularly valuable for analyzing complex matrices or when very low detection limits are required.

  • Principle of Operation: After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer. A specific parent ion corresponding to the analyte is selected in the first quadrupole, fragmented, and then a specific daughter ion is monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides high specificity.

  • Strengths:

    • Exceptional sensitivity (low limit of quantitation).

    • High selectivity, minimizing interference from matrix components.

    • Provides structural information for impurity identification.

  • Limitations:

    • Higher instrument and operational costs.

    • More complex method development and maintenance.

    • Potential for matrix effects (ion suppression or enhancement).

Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA)

UPLC is an evolution of HPLC that utilizes smaller stationary phase particles (<2 µm), resulting in significantly faster analysis times and improved resolution. A Photodiode Array (PDA) detector acquires the entire UV-visible spectrum at each point in the chromatogram, providing more comprehensive data than a standard UV detector.

  • Principle of Operation: The fundamental separation principles are the same as HPLC, but the smaller particle size allows for higher mobile phase linear velocities without sacrificing efficiency. The PDA detector provides three-dimensional data (absorbance vs. time vs. wavelength), allowing for peak purity analysis and the identification of co-eluting impurities.

  • Strengths:

    • Faster run times, leading to higher sample throughput.

    • Improved resolution and peak capacity.

    • PDA detection allows for spectral confirmation of the analyte and assessment of peak purity.

  • Limitations:

    • Higher backpressure requires specialized instrumentation capable of handling these conditions.

    • Initial instrument cost is higher than conventional HPLC.

Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of this compound. These are typical values and will vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MSUPLC-PDA
Linearity (r²) > 0.999> 0.998> 0.999
Limit of Quantitation (LOQ) 10 - 100 ng/mL0.01 - 1 ng/mL5 - 50 ng/mL
Precision (%RSD) < 2.0%< 5.0%< 1.5%
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.5 - 101.5%
Analysis Run Time 10 - 20 minutes3 - 8 minutes2 - 5 minutes
Selectivity ModerateHighHigh

The Imperative of Cross-Validation

Cross-validation is the formal process of comparing two analytical procedures to demonstrate their equivalence. This is a regulatory expectation when analytical methods are changed or transferred. The FDA and ICH provide guidelines on when cross-validation is necessary.

When is Cross-Validation Required?
  • Method Transfer: When an analytical method is transferred from a development laboratory to a quality control laboratory.

  • Instrumentation Changes: When a new instrument is used, even if it is the same model.

  • Method Modification: When significant changes are made to a validated method (e.g., column, mobile phase).

  • Use of Different Laboratories: When samples from the same study are analyzed at different sites.

The Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow Start Start: Define Acceptance Criteria SelectSamples Select Representative Samples (e.g., QC samples at low, mid, high concentrations) Start->SelectSamples AnalyzeMethodA Analyze Samples using Validated Method A (Reference) SelectSamples->AnalyzeMethodA AnalyzeMethodB Analyze Samples using Validated Method B (New/Transferred) SelectSamples->AnalyzeMethodB CompareResults Compare Results: Calculate Percent Difference AnalyzeMethodA->CompareResults AnalyzeMethodB->CompareResults Evaluate Evaluate Against Acceptance Criteria CompareResults->Evaluate Pass Cross-Validation Successful Evaluate->Pass Pass Fail Investigation and Re-evaluation Required Evaluate->Fail Fail End End Pass->End Fail->SelectSamples Re-analyze or Method Optimization

Caption: A typical workflow for the cross-validation of two analytical methods.

Experimental Protocols for Cross-Validation

This section provides detailed, step-by-step methodologies for a hypothetical cross-validation study comparing an established HPLC-UV method with a newly developed UPLC-PDA method for the quantification of this compound.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: [3-(1H-Pyrazol-1-yl)phenyl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

[3-(1H-Pyrazol-1-yl)phenyl]acetic acid is a bifunctional building block containing an acidic carboxyl group and a nitrogen-rich pyrazole heterocycle. While specific toxicological data for this exact isomer may be limited in public repositories, its structural motifs dictate a strict containment strategy .

We treat this compound not merely as a generic organic acid, but as a bioactive intermediate with potential for severe eye damage (H318) and skin sensitization (H317). The combination of acidic protons and the pyrazole ring necessitates protection against both corrosive injury and immunological sensitization.

Core Safety Directive: Handle as a Category 1 Eye Irritant and Respiratory Sensitizer . Zero-skin-contact protocols are mandatory.[1][2][3]

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific hazards driving our choices.

Hazard ClassLikely GHS CodeMechanism of Action
Corrosivity/Irritation H314 / H318 The carboxylic acid moiety (

) can cause immediate protonation of mucosal tissues. Dust contact with moist eyes can lead to corneal opacity.
Sensitization H317 Pyrazole derivatives are known haptens. Repeated dermal exposure may trigger T-cell mediated hypersensitivity (allergic dermatitis).
Respiratory Toxicity H335 Fine crystalline powder creates inhalable dust that irritates the upper respiratory tract.

PPE Selection Matrix

Rationale: Standard "lab coats and glasses" are insufficient for functionalized heterocyclic acids due to the risk of sublimation and micro-powder migration.

Tier 1: Standard Handling (Weighing < 1g, Closed Transfer)
Body PartPPE RequirementTechnical Specification
Eyes Chemical Goggles ANSI Z87.1+ (D3/D4 rating). Safety glasses are prohibited for powders of this nature due to the risk of airborne dust bypassing side shields.
Hands Double Nitrile Inner: 4 mil (0.10 mm). Outer: 5-8 mil (extended cuff). Rationale: Acidic solutions can permeate thin latex; nitrile offers superior acid resistance.
Body Lab Coat + Apron Standard cotton/poly lab coat PLUS a disposable Tyvek® or chemically resistant apron to prevent dust accumulation on personal clothing.
Respiratory Fume Hood All operations must occur within a certified hood (Face velocity: 80–100 fpm).
Tier 2: Bulk Handling (> 1g) or Open System Operations
  • Respiratory: If fume hood containment is compromised or during spill cleanup, use a P100 (HEPA) half-face respirator .

  • Hands: Butyl rubber gloves (0.3mm) are recommended if dissolving in aggressive solvents like DMF or DCM, as these solvents carry the solute through nitrile.

  • Sleeves: Disposable polyethylene sleeve covers to bridge the gap between glove and lab coat.

Operational Protocols: Step-by-Step

A. Weighing & Transfer (The Critical Zone)

Static electricity often causes pyrazole-acids to "jump" or cling to spatulas, increasing exposure risk.

  • Engineering Control: Place the balance inside the fume hood. If this is impossible, use a powder containment hood.

  • Static Neutralization: Use an ionizing bar or antistatic gun on the weighing boat before adding the solid.

  • The "Drop" Technique: Do not scoop vigorously. Tap the spatula gently to dispense.

  • Decontamination: Immediately wipe the balance area with a saturated sodium bicarbonate (

    
    ) wipe to neutralize invisible acid residues.
    
B. Solubilization

Exothermic risk warning: Acid-Base reactions.

  • Solvent Choice: The compound is likely soluble in DMSO, DMF, and Methanol.

  • Addition Order: Always add the solid to the solvent , not solvent to solid, to prevent "puffing" of dust into the air.

  • Venting: If using a base (e.g., Carbonate/Bicarbonate) to solubilize, expect

    
     evolution. Do not cap the vial immediately; allow gas to evolve within the hood.
    
C. Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up: Don Goggles and P100 respirator.

  • Cover: Gently cover the powder with a paper towel dampened with weak base (1% Sodium Bicarbonate) . This prevents dust lofting and begins neutralization.

  • Collect: Scoop up the damp mass. Do not dry sweep.

Disposal & Deactivation

Never dispose of organic acids down the drain, even if neutralized.

Waste StreamProtocol
Solid Waste Double-bag in clear polyethylene. Label as "Solid Organic Acid - Toxic".
Liquid Waste (Aqueous) Adjust pH to 6–8 using NaOH before adding to the "Aqueous Waste" drum to prevent drum corrosion.
Liquid Waste (Organic) Segregate into "Halogen-Free Organic" (unless dissolved in DCM). Do not mix with strong oxidizers (e.g., Nitric acid waste) as pyrazoles can form unstable nitro-compounds.

Visualizations

Figure 1: Risk Assessment & PPE Logic Flow

Caption: Decision tree for selecting appropriate PPE based on the quantity of this compound handled.

PPE_Selection Start Start: Handling this compound Quantity Assess Quantity & State Start->Quantity SmallScale < 1g (Solid/Solution) Quantity->SmallScale Routine LargeScale > 1g or Spill Cleanup Quantity->LargeScale High Risk CheckSolvent Solvent Used? SmallScale->CheckSolvent Tier2 Tier 2 PPE: - P100 Respirator (if outside hood) - Sleeve Covers - Butyl/Thick Nitrile Gloves - Face Shield + Goggles LargeScale->Tier2 Tier1 Tier 1 PPE: - Fume Hood (Mandatory) - Safety Goggles (ANSI Z87+) - Nitrile Gloves (Double) - Lab Coat DMSO_DMF Permeating (DMSO/DMF) CheckSolvent->DMSO_DMF Standard Standard (MeOH/Water) CheckSolvent->Standard GloveUpgrade Upgrade to Butyl or Change Nitrile every 15 mins DMSO_DMF->GloveUpgrade Standard->Tier1 GloveUpgrade->Tier1 Integrated

Figure 2: Operational Workflow for Safe Handling

Caption: Step-by-step containment process from storage to disposal to ensure zero contamination.

Handling_Workflow Storage 1. Storage (Cool, Dry, Desiccated) Prep 2. Prep Area (Check Airflow, Antistatic) Storage->Prep Transport in secondary container Weigh 3. Weighing (Inside Hood, Damp Wipe) Prep->Weigh Don PPE Weigh->Prep Clean Balance (NaHCO3) React 4. Solubilization (Add Solid to Liquid) Weigh->React Slow addition Waste 5. Disposal (Segregate Acid Waste) React->Waste Neutralize pH

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria - Eye Irritation/Serious Eye Damage. [Link]

  • PubChem. (2024). Phenylacetic Acid Compound Summary (General Analog Grounding). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.